Thp-peg9-thp
Description
Properties
Molecular Formula |
C28H54O12 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C28H54O12/c1-3-7-37-27(5-1)39-25-23-35-21-19-33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-20-22-36-24-26-40-28-6-2-4-8-38-28/h27-28H,1-26H2 |
InChI Key |
QYGWICKIIYVGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thp-peg9-thp: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker molecule Thp-peg9-thp, designed for professionals in the fields of chemical biology and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties of this compound
This compound is a chemical entity featuring a polyethylene glycol (PEG) chain composed of nine repeating ethylene glycol units. The terminal hydroxyl groups of the PEG-9 chain are protected by tetrahydropyranyl (THP) groups. This structure imparts specific characteristics crucial for its application in medicinal chemistry, particularly in the field of targeted protein degradation.
The full chemical name for this compound is 1,29-bis(oxan-2-yloxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane . Its structure is represented by the SMILES string: C(COCCOCCOCCOCCOC1CCCCO1)OCCOCCOCCOCCOC1CCCCO1.
A two-dimensional representation of the this compound structure is as follows:
(A proper chemical structure image would be generated here if the tool supported it. As a text-based AI, I will describe it in detail below.)
The structure consists of a central polyethylene glycol chain of nine ethylene oxide units: -(O-CH2-CH2)9-. Each end of this chain is connected to a tetrahydropyran ring via an ether linkage at the 2-position of the ring.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
Quantitative data for this compound and its mono-protected precursor, THP-PEG9, are summarized in the table below for easy comparison.
| Property | This compound | THP-PEG9 |
| CAS Number | 1809333-14-9[1][2][3][4] | Not specified |
| Molecular Formula | C28H54O12[1] | C21H42O10 |
| Molecular Weight | 582.72 g/mol | 454.6 g/mol |
| Purity | >98% | >98% |
| Functional Groups | Tetrahydropyran (THP) ether | Tetrahydropyran (THP) ether, Hydroxyl |
Experimental Protocols
The synthesis of this compound involves the protection of the terminal hydroxyl groups of polyethylene glycol 9 (PEG-9) with a tetrahydropyranyl (THP) group. Below are detailed methodologies for this key transformation.
Synthesis of this compound
This protocol describes the acid-catalyzed protection of both terminal hydroxyl groups of PEG-9 using 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Nonaethylene glycol (PEG-9)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of nonaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (2.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Application in Targeted Protein Degradation
This compound serves as a versatile linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Role in PROTAC Assembly
The this compound linker provides a flexible and hydrophilic spacer between the POI-binding ligand and the E3 ligase-binding ligand. The THP-protected ends can be deprotected under mild acidic conditions to reveal hydroxyl groups, which can then be further functionalized to attach the respective ligands.
Caption: General workflow for PROTAC synthesis using this compound.
Mechanism of PROTAC-Mediated Protein Degradation
The PEG-9 linker in this compound provides the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of a target protein.
While specific PROTACs utilizing the this compound linker for the degradation of targets like IRAK-4 have been explored, the public literature often describes the use of generic PEG linkers without specifying the exact length or protecting groups. However, the principles outlined above are directly applicable to PROTACs constructed with this specific linker. The choice of a PEG-9 linker is often a result of empirical optimization to achieve the most effective degradation for a particular target and E3 ligase pair.
References
Thp-peg9-thp chemical properties and synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
THP-PEG9-THP is a homobifunctional linker molecule increasingly utilized in the field of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a visualization of its role in relevant biological pathways. The molecule consists of a central hydrophilic polyethylene glycol (PEG) chain of nine ethylene glycol units, flanked by two tetrahydropyran (THP) protected hydroxyl groups. The PEG linker imparts favorable solubility and pharmacokinetic properties, while the acid-labile THP protecting groups allow for controlled and selective deprotection to reveal terminal hydroxyl functionalities for conjugation.
Chemical Properties
The chemical properties of this compound are summarized in the table below. Given the absence of a consolidated public datasheet for this compound, the properties have been determined based on the known characteristics of its precursor, THP-PEG9-OH, and the addition of a second THP group.
| Property | Value | Source/Method |
| Molecular Formula | C28H54O12 | Calculated from THP-PEG9-OH (C23H46O11) + C5H8O |
| Molecular Weight | 582.72 g/mol | Calculated from THP-PEG9-OH (498.61 g/mol ) + C5H8O (84.11 g/mol ) |
| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from related PEG compounds |
| Solubility | Soluble in water and many organic solvents like methanol, ethanol, and dichloromethane.[1] | The hydrophilic PEG chain enhances water solubility.[1] |
| Stability | The THP ether linkages are stable under basic and neutral conditions but are readily cleaved under mild acidic conditions.[1] | General knowledge of THP protecting groups |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the terminal hydroxyl groups of nonaethylene glycol (HO-PEG9-OH) with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Experimental Protocol: THP Protection of Nonaethylene Glycol
This protocol is based on established methods for the tetrahydropyranylation of alcohols.[2][3]
Materials:
-
Nonaethylene glycol (HO-PEG9-OH)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve nonaethylene glycol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (2.5 equivalents, 1.25 eq. per hydroxyl group) to the solution.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualization of Synthesis and Application
Synthesis Workflow
The synthesis of this compound from nonaethylene glycol is a straightforward protection reaction.
Role in PROTAC-Mediated Protein Degradation
This compound, after deprotection and conjugation to a target protein ligand and an E3 ligase ligand, forms a PROTAC. The PEG linker provides the necessary flexibility and length to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
References
The Role of PEG Linkers in PROTACs: A Technical Guide to Mechanism and Action
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique set of properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3]
This in-depth technical guide explores the multifaceted role of PEG linkers in the mechanism of action of PROTACs. It provides a comprehensive overview of their impact on PROTAC function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which provide a unique combination of hydrophilicity and flexibility.[1] This characteristic is instrumental in overcoming a major hurdle in PROTAC development: the large and often lipophilic nature of the resulting molecules, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the aqueous solubility of PROTACs. By systematically varying the number of PEG units, researchers can fine-tune the physicochemical properties of the PROTAC to achieve an optimal balance between solubility and permeability. This optimization is crucial for improving the pharmacokinetic profile of the drug.
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more easily traverse the cell membrane. However, excessive PEGylation can also reduce cellular uptake, necessitating empirical optimization for each PROTAC system.
Facilitating Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase. The length and flexibility of the PEG linker are critical in achieving an optimal orientation of these two proteins to facilitate the transfer of ubiquitin. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long may not effectively bring the proteins into productive proximity for ubiquitination. The flexibility of PEG linkers allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.
Quantitative Impact of PEG Linkers on PROTAC Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The length of the PEG linker has a profound impact on these parameters.
| PROTAC Target | E3 Ligase Recruited | Linker Composition/Length | DC50 | Dmax (%) | Cell Line | Key Observations |
| BRD4 | Cereblon (CRBN) | 0 PEG units | < 0.5 µM | > 90 | H661 | A short, direct linkage can be highly effective. |
| 1 PEG unit | > 5 µM | ~50 | H661 | A single PEG unit can significantly decrease potency. | ||
| 2 PEG units | > 5 µM | ~60 | H661 | Intermediate linker lengths may hinder optimal ternary complex formation. | ||
| 4-5 PEG units | < 0.5 µM | > 90 | H661 | Potency can be recovered with longer PEG linkers. | ||
| Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | 9-atom chain | > 100 nM | ~50 | MCF7 | Shorter linkers show reduced degradation. |
| 12-atom chain | ~100 nM | ~70 | MCF7 | |||
| 16-atom chain | < 100 nM | > 90 | MCF7 | Optimal linker length for ERα degradation in this series. | ||
| 19-atom chain | > 100 nM | ~80 | MCF7 | |||
| 21-atom chain | > 100 nM | ~60 | MCF7 | Longer linkers show decreased efficacy. | ||
| TBK1 | von Hippel-Lindau (VHL) | < 12 atoms | No degradation | N/A | Linkers below a certain length are inactive. | |
| 12-29 atoms | Submicromolar | > 90 | A broad range of longer linkers are effective. | |||
| 21-atom chain | 3 nM | 96 | Potency peaked with a 21-atom linker. | |||
| 29-atom chain | 292 nM | 76 | A decrease in potency is observed with a very long linker. | |||
| SOS1 | VHL | 3 methylene units | > 15.7 µM | < 100 | KRASG12D-mutant cancer cells | |
| 4 methylene units | > 15.7 µM | < 100 | ||||
| 5 methylene units (ZZ151) | 15.7 µM | 100 | Optimal linker length for SOS1 degradation. | |||
| 6 methylene units | > 15.7 µM | < 100 | ||||
| Androgen Receptor (AR) | Cereblon (CRBN) | N/A (ARV-110) | < 1 nM | > 90 | VCaP | ARV-110, a clinically advanced PROTAC, features a shorter and more rigid linker compared to early academic versions. |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation in a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein
-
PROTAC of interest
-
Biotinylated ubiquitin
-
ATP
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-target protein antibody and streptavidin-HRP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant E1, E2, E3 ligase, target protein, biotinylated ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
Alternatively, probe with streptavidin-HRP to detect biotinylated ubiquitin conjugates.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents
-
Purified E3 ligase, target protein, and PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the PROTAC at varying concentrations over the immobilized E3 ligase.
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase, target protein, and PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the E3 ligase, target protein, and PROTAC against the same buffer to minimize heats of dilution. Determine the accurate concentrations of all components.
-
Binary Titrations:
-
Fill the sample cell with the E3 ligase and titrate the PROTAC from the syringe to determine the binding affinity and thermodynamics of the binary interaction.
-
Perform a separate experiment with the target protein in the cell and the PROTAC in the syringe.
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed POI-E3 ligase complex is challenging. A common approach is to fill the sample cell with one protein (e.g., E3 ligase) and titrate a mixture of the PROTAC and the other protein (POI).
-
Alternatively, saturate one protein with the other and then titrate the PROTAC.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Conclusion
PEG linkers are a critical component in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is increasingly being replaced by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and sophisticated biophysical and cellular assays will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
An In-depth Technical Guide to GNE-987: A Potent PROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2][3] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[2][4] This guide provides a comprehensive technical overview of GNE-987, a highly potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4. GNE-987 serves as an exemplary case study in the design and application of next-generation protein degraders.
PROTACs are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker itself is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. While the specific molecule "THP-PEG9-THP" is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs, this guide will focus on GNE-987, a well-characterized degrader that exemplifies the principles of PROTAC technology.
GNE-987: Mechanism of Action and Molecular Profile
GNE-987 is a potent and selective degrader of the BET family of proteins, which includes BRD2, BRD3, and BRD4. It functions by forming a ternary complex between its target protein, primarily BRD4, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.
The molecular structure of GNE-987 incorporates a potent BET inhibitor that binds to the bromodomains of BRD4, a ligand that recruits the VHL E3 ligase, and a linker moiety that connects these two components. The linker in GNE-987 is described as a ten-methylene spacer, a common feature in PROTAC design to achieve optimal orientation and distance between the target protein and the E3 ligase for efficient ubiquitination.
Quantitative Biological Activity of GNE-987
The efficacy of GNE-987 has been demonstrated through various in vitro assays, quantifying its binding affinity, degradation potency, and impact on cell viability.
Binding Affinity
GNE-987 exhibits strong binding to the bromodomains of BRD4, a crucial prerequisite for its degradation activity.
| Target | Assay Type | IC50 (nM) |
| BRD4 BD1 | Biochemical Assay | 4.7 |
| BRD4 BD2 | Biochemical Assay | 4.4 |
| BRD4 BD1 (S-epimer) | Biochemical Assay | 4 |
| BRD4 BD2 (S-epimer) | Biochemical Assay | 3.9 |
Protein Degradation
As a PROTAC, the primary function of GNE-987 is to induce the degradation of its target proteins. Its high potency is evident from the picomolar concentrations required to achieve 50% degradation (DC50).
| Cell Line | Assay Type | DC50 (nM) |
| EOL-1 (AML) | Western Blot | 0.03 |
GNE-987 also effectively degrades other BET family members, BRD2 and BRD3, at nanomolar concentrations.
Cellular Viability
The degradation of BRD4 by GNE-987 leads to potent anti-proliferative effects in cancer cell lines, as indicated by the low IC50 values in cell viability assays.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| EOL-1 | Acute Myeloid Leukemia | Cell Viability Assay | 0.02 |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability Assay | 0.03 |
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by GNE-987 disrupts key oncogenic signaling pathways. BRD4 is a critical transcriptional coactivator that regulates the expression of proto-oncogenes such as MYC. By degrading BRD4, GNE-987 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of GNE-987 Action
Caption: GNE-987 induces BRD4 degradation via the ubiquitin-proteasome system, inhibiting MYC and tumor growth.
Experimental Workflow for Assessing PROTAC Activity
Caption: Workflow for evaluating GNE-987's degradation potency and effect on cell viability.
Detailed Experimental Protocols
BRD4 Degradation Assay (Western Blot)
This protocol quantifies the extent of BRD4 protein degradation following treatment with GNE-987.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., EOL-1, HL-60) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-987 (e.g., 0.01 nM to 100 nM) for a specified time (e.g., 5, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Use a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
-
Cell Viability Assay (e.g., CCK-8 or MTS)
This protocol assesses the anti-proliferative effect of GNE-987 on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of GNE-987. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Reagent Addition:
-
Add a cell viability reagent (e.g., Cell Counting Kit-8 or MTS reagent) to each well and incubate according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Conclusion
GNE-987 is a powerful example of a PROTAC that effectively induces the degradation of the oncoprotein BRD4. Its picomolar potency in degrading BRD4 and inhibiting cancer cell growth highlights the potential of targeted protein degradation as a therapeutic strategy. The modular nature of PROTACs, consisting of a target binder, an E3 ligase ligand, and a linker, allows for the rational design and optimization of degraders for a wide range of "undruggable" targets. As research in this field continues to advance, the principles demonstrated by molecules like GNE-987 will be instrumental in the development of novel and effective therapies for various diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Bifunctional Linkers for PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[1][2] The linker is far from a passive spacer; its length, composition, and rigidity are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides a comprehensive overview of bifunctional linkers, their impact on PROTAC performance, and detailed experimental protocols for their characterization.
The Central Role of the Bifunctional Linker
The primary function of the linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The characteristics of this linker profoundly influence the PROTAC's overall performance.
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. More recently, "smart" or functional linkers, such as photoswitchable linkers, have also been developed.
Flexible Linkers
Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Chains: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased hydrophilicity can improve a PROTAC's solubility and cell permeability. Approximately 54-55% of reported PROTACs utilize PEG linkers.
Rigid Linkers
Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation and enhanced metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the modular and rapid assembly of PROTACs, which is highly advantageous for creating libraries with diverse linkers for screening. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
The Influence of Linker Properties on PROTAC Efficacy
The design of the linker is a critical determinant of a PROTAC's success, with its length and composition playing crucial roles in the molecule's physicochemical properties and bioactivity.
-
Linker Length: The length of the linker is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding. The optimal linker length must be determined empirically for each PROTAC system.
-
Composition and Physicochemical Properties: The chemical makeup of the linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key factors for oral bioavailability. For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, while rigid cyclic structures can improve metabolic stability.
-
Attachment Points (Exit Vectors): The points at which the linker is attached to the POI and E3 ligase ligands are also crucial for achieving potent degradation.
Quantitative Impact of Linker Properties on PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, illustrating the impact of linker modifications on PROTAC performance.
Table 1: Effect of Linker Length on Degradation of Estrogen Receptor (ER)
| PROTAC | Linker Composition | Linker Length (atoms) | ER Degradation at 100 nM (%) |
| 11 | Alkyl | 9 | ~75 |
| 12 | Alkyl | 12 | ~80 |
| 13 | Alkyl | 16 | >95 |
| 14 | Alkyl | 19 | ~70 |
| 15 | Alkyl | 21 | ~50 |
Table 2: Impact of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | DC50 (nM) | Dmax (%) |
| Flexible (PEG) | 54 | Exhibited degradation |
| Rigid (Disubstituted Alkyne) | 292 | 76 |
Table 3: Influence of Linker Modification on Oral Bioavailability of VHL PROTACs
| PROTAC | Linker Type | Passive Cell Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) |
| 1 | Flexible (Aliphatic) | 0.4 | >4 (in some cases) |
| 3 | Rigid (Piperazine) | 3.1 | Data not specified |
| 7 | Flexible (PEG-like) | 0.2 | Data not specified |
Experimental Protocols for PROTAC Characterization
Accurate and reproducible experimental data are essential for evaluating PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes the characterization of ternary complex formation by immobilizing the E3 ligase and flowing over the PROTAC and the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip SA for streptavidin capture)
-
Purified, biotinylated E3 ligase (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest (e.g., MZ1)
-
Running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005 % TWEEN 20, and 1-2% DMSO)
-
96-well plates
Procedure:
-
Surface Preparation: Equilibrate a streptavidin-coated sensor chip with running buffer. Immobilize the biotinylated E3 ligase (e.g., VCB complex) onto the sensor surface to a level of approximately 100 resonance units (RU).
-
Binary Interaction Analysis (PROTAC and E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., 1.6 nM to 1000 nM).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface using a multi-cycle kinetic setup. Set a contact time of 120 seconds, a dissociation time of 300 seconds, and a flow rate of 50 µL/min.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution of the target protein at a near-saturating concentration in the running buffer.
-
Prepare a serial dilution of the PROTAC in the target protein solution.
-
Inject the PROTAC/target protein solutions over the immobilized E3 ligase surface using a single-cycle kinetic setup. Use a contact time of 100 seconds, a dissociation time of 720 seconds, and a flow rate of 50 µL/min.
-
Analyze the data to determine the affinity and kinetics of the ternary complex formation.
-
-
Data Analysis: Calculate the cooperativity (α) by dividing the KD of the binary interaction (e.g., PROTAC-POI) by the KD of the ternary complex formation. A cooperativity value greater than 1 indicates a positive cooperative binding.
Cellular Degradation Assay via Western Blot
This protocol outlines the quantification of target protein degradation in cells following PROTAC treatment to determine DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Ubiquitination Assay via Immunoprecipitation-Western Blot
This protocol details the detection of target protein ubiquitination induced by a PROTAC.
Materials:
-
All materials listed for the Cellular Degradation Assay
-
Immunoprecipitation (IP) buffer
-
Primary antibody for the target protein suitable for IP
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
Non-specific IgG for control
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells as described in the Western Blot protocol, but use an IP-compatible lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein or a non-specific IgG control overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Perform SDS-PAGE and transfer as described previously.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein. A high-molecular-weight smear is indicative of polyubiquitination.
-
As a control, a separate blot can be probed with the target protein antibody to confirm successful immunoprecipitation.
-
Visualizing PROTAC Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex pathways and processes in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Caption: Logical relationship of linker properties to PROTAC performance.
Conclusion
The bifunctional linker is a critical component in the design of effective PROTACs, with its properties directly influencing ternary complex formation, physicochemical characteristics, and ultimately, the degradation efficacy of the molecule. A deep understanding of how linker length, composition, and attachment points affect these parameters is essential for the rational design of novel protein degraders. The transition from a "trial-and-error" approach to a more structure-guided and data-driven design process, supported by robust biophysical and cellular assays, will continue to accelerate the development of this promising therapeutic modality.
References
An In-depth Technical Guide to Thp-peg9-thp: A Heterobifunctional PROTAC Linker
For researchers and professionals in the field of drug development, particularly those engaged in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is a critical determinant of the final molecule's efficacy. This technical guide provides a comprehensive overview of Thp-peg9-thp, a heterobifunctional polyethylene glycol (PEG)-based linker, detailing its suppliers, purity, and technical applications.
Supplier and Purity Information
The availability and purity of this compound and its derivatives are crucial for reproducible experimental outcomes. Several chemical suppliers offer this linker and related compounds. The following table summarizes the available information.
| Supplier | Product Name/Number | Purity | Molecular Formula | Molecular Weight | CAS Number | Notes |
| Alfa Chemistry | This compound / ACMA00017672 | Not Specified | C28H54O12 | 582.36 | Not Specified | Also offers a variety of other THP PEG Linkers.[1] |
| CD Bioparticles | THP-PEG9 | >98% | C21H42O10 | Not Specified | 658858-65-2 | Functional group: Tetrahydropyran (THP)/Hydroxyl. Provided for drug delivery applications.[2] |
| BorenPharm | THP-PEG9-t-butyl ester | Not Specified | Not Specified | Not Specified | Not Specified | Part of a broader portfolio of THP PEG linkers for ADC conjugation.[3] |
| MedchemExpress | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Marketed as a PEG-based PROTAC linker.[4] |
| Biorbyt | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Described as a linker for PROTACs to facilitate selective protein degradation.[5] |
| GlpBio | THP-PEG9-OH / GC67407 | >98% | C23H46O11 | 498.6 | 669556-83-6 | Certificate of Analysis available, confirming purity via HNMR and HPLC. For research use only. |
| Precise PEG | Amino-PEG9-THP / AG-0127 | >96% | C23H47NO10 | 497.63 | Not Specified | A related compound with a terminal amino group. For research and development purposes only. |
| BroadPharm | THP-PEG4 / BP-22825 | >95% | C11H22O5 | 234.3 | 60221-37-6 | A shorter PEG chain variant. THP is described as an acid-labile alcohol protecting group. |
Core Concepts and Applications
This compound is a heterobifunctional linker primarily utilized in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins within the cell. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The "Thp" in this compound refers to the tetrahydropyranyl protecting group. This group is particularly useful in organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions. In the context of this compound, the THP groups protect the terminal hydroxyl groups of the PEG linker. The PEG9 spacer, consisting of nine ethylene glycol units, enhances the water solubility and biocompatibility of the resulting PROTAC molecule.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound in the synthesis of a particular PROTAC are often proprietary or published within specific research articles, a general workflow can be outlined. The synthesis of a PROTAC using a THP-protected linker typically involves the following key steps:
-
Deprotection of the THP group: The acid-labile THP protecting group is removed to reveal a free hydroxyl group. This is typically achieved by treatment with a mild acid, such as tosic acid (TsOH).
-
Functionalization of the linker: The newly exposed hydroxyl group can then be functionalized for conjugation to either the target protein ligand or the E3 ligase ligand. This may involve conversion to a more reactive group, such as a tosylate or a halide.
-
Conjugation to ligands: The functionalized linker is then reacted with the appropriate ligand in a suitable solvent system. This process is repeated for the other end of the linker to assemble the final PROTAC molecule.
-
Purification: The final PROTAC product is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
General Protocol for THP Ether Synthesis
The introduction of a THP protecting group onto an alcohol, a fundamental reaction in the synthesis of molecules like this compound, is typically achieved by reacting the alcohol with dihydropyran (DHP) in the presence of an acid catalyst.
Caption: General reaction scheme for the synthesis of a THP ether.
Signaling Pathways in PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC synthesized with a linker like this compound is to induce the degradation of a target protein, thereby modulating a specific signaling pathway implicated in disease. The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
While this compound itself does not directly participate in signaling, it is a critical component that enables the PROTAC to effectively mediate the degradation of a target protein. The choice of target protein determines the signaling pathway that will be affected. For instance, if the PROTAC targets a kinase involved in a cancer-related signaling pathway, the degradation of that kinase will lead to the downregulation of that pathway.
An example of a relevant signaling pathway that can be targeted by PROTACs is the TGF-β signaling pathway, which is implicated in the development of lung metastasis in osteosarcoma. A PROTAC designed to degrade a key component of this pathway, such as a receptor or a downstream signaling molecule like Smad3, could be a potential therapeutic strategy.
Caption: General workflow of PROTAC-mediated protein degradation.
It is important to note that the human monocytic cell line THP-1 is often used in immunological and cancer research to study signaling pathways, such as those involving NF-κB and MAPKs. However, the "THP" in THP-1 cells is unrelated to the tetrahydropyranyl group in this compound.
Conclusion
This compound is a valuable tool for researchers in drug discovery and development, offering a versatile and functional linker for the construction of PROTACs. Its well-defined PEG spacer and acid-labile THP protecting groups provide a reliable platform for the synthesis of these innovative therapeutic agents. A thorough understanding of its properties, suppliers, and the general principles of its application is essential for its successful implementation in research and development projects. Researchers should always refer to the supplier's technical data sheets and relevant scientific literature for detailed protocols and safety information.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. THP-PEG9 - CD Bioparticles [cd-bioparticles.net]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
An In-depth Technical Guide to the Solubility and Stability of Thp-peg9-thp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Thp-peg9-thp, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. Understanding these core physicochemical properties is critical for the effective design, formulation, and application of molecules incorporating this linker.
Core Concepts: Understanding this compound
This compound is a chemical linker composed of three key components:
-
Two Tetrahydropyranyl (THP) groups: These act as protecting groups for terminal hydroxyl functionalities. The THP group is notably stable under neutral and basic conditions but is readily cleaved under acidic conditions, a property often exploited for controlled release in acidic microenvironments like tumors.[1][2]
-
A Polyethylene Glycol (PEG) spacer (peg9): This hydrophilic chain, consisting of nine ethylene glycol units, significantly enhances the aqueous solubility and biocompatibility of the molecule it is incorporated into.[1][3][4] Longer PEG chains generally lead to increased water solubility.
The structure of this compound makes it a valuable tool in medicinal chemistry, particularly in the synthesis of PROTACs where it connects a target protein ligand to an E3 ubiquitin ligase ligand.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from the properties of its constituent parts and information on similar molecules. The hydrophilic nature of the PEG chain suggests good solubility in aqueous and polar protic solvents, while the organic nature of the THP groups contributes to solubility in organic solvents.
For challenging applications, it has been noted that warming the solution to 37°C and employing sonication in an ultrasonic bath can enhance the solubility of similar THP-PEG compounds.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Qualitative Solubility | Remarks |
| Water | Expected to be soluble | The peg9 chain significantly enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Similar to water, suitable for biological assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for PROTACs and related molecules. |
| N,N-Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent for organic synthesis. |
| Ethanol | Soluble | The PEG chain contributes to solubility in polar protic solvents. |
| Methanol | Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Expected to be soluble | The organic character of the THP groups aids solubility. |
| Acetonitrile (ACN) | Soluble | Often used in reversed-phase HPLC analysis. |
Stability Profile
The stability of this compound is primarily dictated by the acid-labile nature of the tetrahydropyranyl (THP) ether linkages.
pH Stability:
-
Acidic Conditions (pH < 6): The THP groups are susceptible to hydrolysis, leading to the cleavage of the protecting group and the release of the free hydroxyl groups. The rate of hydrolysis is dependent on the specific pH and temperature.
-
Neutral and Basic Conditions (pH ≥ 7): The THP ethers are generally stable, making the linker suitable for applications and formulations under these conditions.
Thermal Stability: Specific thermal degradation data for this compound is not readily available. However, for storage, it is recommended to keep the compound at -20°C for long-term stability and at 4°C for short-term use to minimize potential degradation.
Table 2: Stability Summary of this compound
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 6) | Labile | Acid-catalyzed hydrolysis of the THP ether linkage. |
| Neutral (pH ~7) | Stable | |
| Basic (pH > 7) | Stable | |
| Elevated Temperature | Caution Advised | Potential for accelerated hydrolysis (at low pH) and oxidative degradation of the PEG chain. |
| Light Exposure | Caution Advised | PEG compounds can be susceptible to photo-oxidation. Storage in the dark is recommended. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Vials and shaker incubator
-
0.22 µm syringe filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for at least 24 hours to ensure saturation.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid material is transferred.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-220 nm) is necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more sensitive detection.
-
Injection Volume: 10 µL.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Quantification:
-
Inject the diluted sample and determine the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply by the dilution factor to determine the solubility of this compound in the original solvent.
-
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Assessment (Acidic Hydrolysis)
This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound under acidic conditions.
Objective: To determine the rate of hydrolysis of this compound at a specific acidic pH and temperature.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 5, 6)
-
HPLC system as described in the solubility protocol
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into the pre-warmed acidic buffer to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the hydrolysis by neutralizing the sample with a suitable base (e.g., a phosphate buffer of pH 7-8) if necessary, and/or dilute with the mobile phase.
-
Inject the sample into the HPLC system.
-
-
HPLC Analysis:
-
Use the same HPLC method as described for solubility determination. The appearance of new peaks will indicate the formation of degradation products (the cleaved PEG linker).
-
-
Data Analysis:
-
Record the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of this compound versus time.
-
The slope of the resulting line will be the negative of the first-order rate constant (k) for the hydrolysis reaction.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Caption: Simplified pathway of this compound hydrolysis.
Conclusion
This compound is a versatile linker with a solubility profile that can be tuned by the choice of solvent and formulation techniques. Its key stability feature is the acid-labile nature of the THP groups, which allows for controlled cleavage under specific pH conditions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these critical parameters, enabling the informed development of novel therapeutics and research tools.
References
A Technical Guide to the Core Principles of PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein elimination.[][2] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), including those previously considered "undruggable."[3][4][5] This guide provides an in-depth overview of the fundamental principles governing PROTAC design, synthesis, and evaluation, intended for professionals in the field of drug discovery and development.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by acting as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the formation of a key ternary complex, which is the cornerstone of PROTAC efficacy. The recruited E3 ligase then catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for potent activity at sub-stoichiometric concentrations.
References
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using a Thp-peg9-thp Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component of a PROTAC, as its length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficiency and selectivity of protein degradation.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a specific PEG linker, the Thp-peg9-thp linker. "Thp" refers to the tetrahydropyran protecting group, which masks the terminal hydroxyl groups of the nine-unit PEG chain during synthesis.
PROTAC Mechanism of Action: A Signaling Pathway
The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
References
Protocol for the Deprotection of THP-Protected Polyethylene Glycol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1][2] In the context of polyethylene glycol (PEG) chemistry, THP protection of terminal hydroxyl groups, as in THP-PEG9-THP, allows for selective modification of other parts of the molecule. The subsequent removal of the THP groups is a crucial step to liberate the hydroxyl groups for further conjugation or to yield the final desired diol. This document provides detailed protocols for the deprotection of the THP groups from this compound, focusing on common and effective methods.
The deprotection of THP ethers is typically achieved under acidic conditions, where the acetal linkage is readily hydrolyzed.[2] The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a stable carbocation and the free alcohol.[2] Several acidic systems can be employed, offering a range of activities to suit the substrate's sensitivity. Additionally, a neutral deprotection method is also available.
Deprotection Methods Overview
Several methods have been established for the cleavage of THP ethers. The most common approaches for a substrate like this compound are acid-catalyzed hydrolysis. These methods are generally high-yielding and can be performed under mild conditions. A selection of reliable methods is summarized in the table below, providing a comparative overview of reaction conditions and typical outcomes.
Table 1: Comparison of THP Deprotection Methods
| Method | Reagents and Solvents | Typical Reaction Time | Typical Temperature | Typical Yield | Notes |
| 1. Acetic Acid | Acetic Acid, Tetrahydrofuran (THF), Water | 4 - 12 hours | Room Temperature to 45°C | >90% | A mild and commonly used method. The ratio of AcOH:THF:H2O is often 3:1:1 or 4:2:1.[3] |
| 2. p-Toluenesulfonic Acid (TsOH) | p-Toluenesulfonic acid monohydrate, Methanol (MeOH) | 1 - 4 hours | Room Temperature | >95% | A catalytic amount of TsOH is sufficient. This method is efficient and clean. |
| 3. Pyridinium p-toluenesulfonate (PPTS) | Pyridinium p-toluenesulfonate, Ethanol (EtOH) | 2 - 8 hours | Room Temperature to 55°C | >90% | PPTS is less acidic than TsOH, offering a milder alternative. |
| 4. Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid, Dichloromethane (CH2Cl2) | 0.5 - 2 hours | Room Temperature | >90% | A stronger acid, useful for more resistant THP ethers. Typically used in low concentrations (e.g., 2%). |
| 5. Lithium Chloride (Neutral) | Lithium Chloride, Dimethyl Sulfoxide (DMSO), Water | 6 hours | 90°C | High | A non-acidic method, suitable for acid-sensitive substrates. |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the deprotection of this compound using the p-Toluenesulfonic Acid (TsOH) method, which is highly effective for this type of substrate.
Protocol: Deprotection of this compound using p-Toluenesulfonic Acid (TsOH)
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (approximately 0.1 M concentration).
-
Acid Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PEG9-diol.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Visualizing the Workflow
Deprotection Reaction and Work-up Workflow
Caption: Workflow for the deprotection of this compound.
Acid-Catalyzed Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed THP deprotection.
References
Application Notes and Protocols: Coupling of Thp-peg9-thp to E3 Ligase Ligands and Target Binders for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[5] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance solubility and provide flexibility. This document provides detailed application notes and protocols for the coupling of a Thp-peg9-thp linker to E3 ligase ligands and target binders for the synthesis of potent PROTACs. This compound is a PEG-based linker with two terminal tetrahydropyranyl (THP) protecting groups. The acid-labile nature of the THP group allows for a controlled, sequential coupling of the E3 ligase ligand and the target binder.
Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome pathway (UPP). The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
The synthesis of a PROTAC using a di-protected linker like this compound involves a sequential process of deprotection and coupling. A more robust strategy than selective mono-deprotection of a symmetric linker is to start with a hetero-bifunctional linker. However, for the purpose of this note focusing on this compound, a statistical mono-deprotection followed by purification is described.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Thp-peg9-thp in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thp-peg9-thp, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and their subsequent evaluation in cell-based protein degradation assays. This document outlines the rationale, experimental procedures, and data analysis for researchers engaged in targeted protein degradation.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The this compound molecule is a polyethylene glycol (PEG)-based linker with tetrahydropyran (THP) protecting groups at both ends. The PEG9 spacer offers a desirable length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient protein degradation. The THP groups serve as protecting groups for reactive hydroxyl functionalities, which can be deprotected under acidic conditions to allow for the covalent attachment of POI and E3 ligase ligands.
PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation is a catalytic process. A single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Synthesis of a PROTAC using this compound Linker
The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the deprotection of the THP groups followed by the sequential or convergent attachment of the POI and E3 ligase ligands. Below is a representative protocol for the synthesis of a BRD4-targeting PROTAC using the JQ1 ligand and a VHL E3 ligase ligand.
Protocol 1: PROTAC Synthesis
Step 1: Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a solution of acetic acid/tetrahydrofuran/water (3:1:1).
-
Stir the reaction mixture at 40°C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the deprotected diol-PEG9 linker.
Step 2: Monofunctionalization of the Diol-PEG9 Linker
This step is crucial to allow for the sequential attachment of the two different ligands. One common strategy is to use a monoprotected PEG linker from the start, or to perform a statistical monofunctionalization. For this protocol, we will assume a sequential coupling approach.
-
Dissolve the diol-PEG9 linker (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.1 equivalents) and triethylamine (TEA) (2.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the activated mono-NHS ester.
Step 3: Coupling with the E3 Ligase Ligand (e.g., VHL Ligand)
-
Dissolve the VHL ligand with a free amine group (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add the activated mono-NHS ester of the PEG9 linker from Step 2 to the VHL ligand solution.
-
Add diisopropylethylamine (DIPEA) (3 equivalents) and stir the reaction at room temperature overnight.
-
Purify the resulting VHL-PEG9-OH conjugate by flash chromatography or preparative high-performance liquid chromatography (HPLC).
Step 4: Activation of the Remaining Hydroxyl Group
-
Dissolve the VHL-PEG9-OH conjugate (1 equivalent) in anhydrous DCM.
-
Add DSC (1.1 equivalents) and TEA (2.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to activate the terminal hydroxyl group as an NHS ester.
Step 5: Coupling with the POI Ligand (e.g., JQ1 derivative)
-
Dissolve a JQ1 derivative with a free amine on a linker attachment point (e.g., (+)-JQ1 amine) (1 equivalent) in anhydrous DMF.
-
Add the activated VHL-PEG9-NHS ester from Step 4 to the JQ1 solution.
-
Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Cell-Based Protein Degradation Assays
A variety of cell-based assays can be employed to evaluate the efficacy of a newly synthesized PROTAC. The choice of assay depends on the available resources, desired throughput, and the nature of the target protein.
Protocol 2: Western Blotting for Protein Degradation
Western blotting is a gold-standard method for quantifying the reduction in target protein levels.
Materials:
-
Cells expressing the protein of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 3: In-Cell ELISA for High-Throughput Screening
In-Cell ELISA provides a higher-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
Cells expressing the POI
-
PROTAC compound and DMSO
-
96-well clear-bottom plates
-
Formaldehyde
-
Quenching solution (e.g., glycine in PBS)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for Western blotting.
-
Cell Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Quench the fixation with a quenching solution.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block the wells with blocking buffer.
-
Incubate with the primary antibody against the POI.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to a cell viability assay or a housekeeping protein.
-
Calculate the percentage of protein degradation and determine the DC50 and Dmax values.
-
Other Relevant Assays
-
Flow Cytometry: Can be used to measure protein degradation in individual cells, especially for cell surface or intracellular proteins that can be stained with fluorescently labeled antibodies.
-
Luciferase Reporter Assays: A sensitive method where the POI is fused to a luciferase reporter. Degradation of the POI results in a decrease in luminescence.
Data Presentation and Interpretation
The efficacy of a PROTAC is primarily characterized by its DC50 and Dmax values.
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.
The following tables provide representative quantitative data for well-characterized PROTACs targeting various proteins.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | >90 |
| MZ1 | VHL | HeLa | ~25 | >90 |
| dBET1 | CRBN | 22Rv1 | ~3 | >95 |
Table 2: Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| P13I | CRBN | MOLM-14 | 0.25 | >95 |
| MT-802 | CRBN | TMD8 | 0.8 | >90 |
Table 3: Degradation Efficacy of Other PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| Cmpd 16 | EGFR | CRBN | A549 | ~100 | ~80 |
| SD-36 | STAT3 | CRBN | MOLM-16 | 0.5 | >90 |
Visualizing Workflows and Pathways
Ubiquitin-Proteasome System
In Vivo Applications of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, pharmacokinetic profile, and ability to induce the formation of a stable and productive ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. The ethylene glycol units in PEG linkers impart hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule. Furthermore, the length and flexibility of the PEG linker can be precisely controlled to optimize the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. While the optimal linker length is target-dependent and often determined empirically, linkers such as PEG9 are utilized in the rational design of these degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the key steps in this process.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data from In Vivo Studies of PEGylated PROTACs
The following table summarizes representative quantitative data from in vivo studies of PROTACs containing PEG linkers. It is important to note that the optimal dose, schedule, and resulting efficacy are highly dependent on the specific PROTAC, target protein, and animal model used.
| PROTAC Name (Target) | Linker | Animal Model | Dose and Route of Administration | Dosing Schedule | Key In Vivo Efficacy Results | Reference |
| ARV-771 (BETs) | PEG | Castration-Resistant Prostate Cancer (CRPC) Mouse Xenograft | 50 mg/kg, Intraperitoneal (IP) | Daily | Tumor regression | |
| DP1 (BRD4) | PEG (varying lengths) | SCID mice with SU-DHL-4 xenografts | 50 mg/kg, Intraperitoneal (IP) | Once daily for 12 days | Significant tumor growth inhibition and >60% BRD4 degradation in tumor tissue | |
| dBRD9-A (BRD9) | Not specified | Synovial Sarcoma Xenograft | Not specified | Not specified | Inhibition of in vivo tumor progression | |
| SJF-0628 (mutant BRAF) | Rigid | Mutant-BRAF driven tumor xenograft | Not specified | Not specified | Significant antitumor effect |
Experimental Protocols for In Vivo Evaluation of PROTACs
The following are detailed protocols for key experiments involved in the in vivo assessment of PROTACs with PEG linkers.
Murine Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a PROTAC.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile solution of PBS and Matrigel (typically a 1:1 ratio) at the desired concentration.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Randomization and Treatment:
-
Once the tumors reach the desired size, randomize the mice into vehicle control and treatment groups.
-
Administer the PROTAC formulation or vehicle control according to the planned dose, route, and schedule.
-
Caption: Experimental workflow for a xenograft efficacy study.
Pharmacodynamic (PD) Analysis Protocol: Western Blot for Protein Degradation in Tumor Tissue
This protocol describes how to assess the extent of target protein degradation in tumor tissues following PROTAC treatment.
Materials:
-
Excised tumor tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (against the target protein and a loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Homogenization: Homogenize the excised tumor tissues in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Re-probe the membrane with a primary antibody against a loading control protein to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
-
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion
PROTACs with PEG linkers represent a promising therapeutic modality. The in vivo evaluation of these molecules requires a systematic approach, including well-designed efficacy studies in relevant animal models and robust pharmacodynamic analyses to confirm target engagement and degradation. The protocols and data presented here provide a foundational framework for researchers to advance the development of these next-generation therapeutics. The rational design of the PEG linker, including its length, is a critical parameter that must be optimized to achieve the desired in vivo efficacy and drug-like properties.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Thp-peg9-thp Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing a specific and widely used linker: the Thp-peg9-thp linker. This linker is composed of a nine-unit polyethylene glycol (PEG) chain flanked by two tetrahydropyran (THP) groups. The PEG component enhances solubility and provides flexibility, while the THP groups serve as protecting groups for terminal hydroxyls, which can be advantageous in multi-step syntheses. However, the unique chemical nature of this linker necessitates specific considerations during analytical characterization.
These guidelines are intended to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible data for their this compound containing PROTACs, thereby accelerating the development of novel protein degraders.
Signaling Pathway of PROTAC Action
Analytical Workflow for this compound PROTACs
Application Notes and Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity, Purity, and Stability Analysis
LC-MS/MS is an essential technique for confirming the identity and purity of synthesized this compound containing PROTACs. It is also valuable for assessing their stability in various biological matrices.
Considerations for this compound Linkers:
-
Acid Lability of THP Groups: Tetrahydropyranyl ethers are susceptible to cleavage under acidic conditions.[1][2] Many standard reversed-phase HPLC mobile phases contain acidic modifiers like formic acid or trifluoroacetic acid (TFA). While low concentrations (e.g., 0.1% formic acid) may not cause significant on-column degradation, it is crucial to be aware of this potential issue. If degradation is suspected, consider using a mobile phase with a less acidic modifier or a neutral pH, if compatible with the column and analyte.
-
In-source Fragmentation: The flexible PEG linker and the THP groups can be prone to fragmentation in the mass spectrometer's ion source.[3] Optimization of source parameters, such as cone voltage and source temperature, is critical to minimize in-source fragmentation and obtain a clear molecular ion peak.
-
Multiple Charge States: Due to the PEG chain, PROTACs can exist in multiple charge states in the ESI source. This can complicate spectral interpretation but can also be leveraged for more accurate mass determination.[4]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.
-
For analysis of biological samples (e.g., plasma, cell lysates), perform protein precipitation with a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).[5]
-
Centrifuge to pellet the precipitated proteins and analyze the supernatant.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is generally suitable (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to determine the molecular weight and MS/MS for fragmentation analysis.
-
Collision Energy: Optimize to achieve characteristic fragmentation of the PROTAC molecule. Fragmentation of the PEG linker often yields a characteristic pattern of 44 Da losses.
-
Data Analysis:
-
Confirm the molecular weight of the PROTAC from the full scan MS spectrum, considering potential adducts (e.g., +Na, +K).
-
Analyze the MS/MS spectrum to confirm the structure by identifying fragments corresponding to the POI ligand, E3 ligase ligand, and the linker.
-
-
| Parameter | Recommended Setting/Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: H₂O + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI+ |
| MS Scan Range | 200-2000 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the gold standard for unambiguous structural confirmation of novel PROTAC molecules. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.
Considerations for this compound Linkers:
-
Diastereomers: The THP group contains a chiral center. When attached to a molecule that is already chiral, this can lead to the formation of diastereomers, which can complicate the NMR spectra by doubling the number of signals. This is an important consideration during both synthesis and characterization.
-
Signal Overlap: The methylene protons of the PEG linker will appear as a complex multiplet in the ¹H NMR spectrum, often overlapping with other signals. 2D NMR techniques are essential for resolving these signals.
-
THP Group Signals: The protons of the THP ring typically appear in the 1.4-1.9 ppm and 3.4-4.0 ppm regions of the ¹H NMR spectrum. The anomeric proton (O-CH-O) is a characteristic signal usually found around 4.5-4.9 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).
-
Ensure the sample is free of particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an initial overview of the structure and purity.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire 2D NMR spectra as needed for full assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Pay close attention to the characteristic signals of the POI ligand, E3 ligase ligand, and the this compound linker to confirm the final structure.
-
| NMR Experiment | Purpose |
| ¹H NMR | Initial assessment of structure and purity. |
| ¹³C NMR | Identification of all carbon atoms. |
| COSY | Elucidation of ¹H-¹H spin systems. |
| HSQC | Correlation of ¹H and ¹³C nuclei. |
| HMBC | Establishing long-range ¹H-¹³C connectivities. |
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Characterization
SPR is a powerful label-free technique for real-time analysis of biomolecular interactions. It is widely used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase individually (binary interactions) and to characterize the formation and stability of the ternary complex.
Considerations for this compound Linkers:
-
Linker Flexibility: The flexible PEG9 linker can allow for multiple binding conformations in the ternary complex. This may be reflected in the kinetics of complex formation and dissociation.
-
Cooperativity: SPR can be used to determine the cooperativity (α) of ternary complex formation, which is a critical parameter for PROTAC efficacy. Positive cooperativity (α > 1) indicates that the binding of one protein enhances the binding of the other, leading to a more stable ternary complex.
Experimental Protocol: SPR Analysis
-
Immobilization of Protein:
-
Immobilize either the target protein or the E3 ligase onto the sensor chip surface. A common strategy is to use a biotinylated protein for capture on a streptavidin-coated chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (KD) and kinetics (ka, kd) of the binary interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the second protein (the one not immobilized on the chip) over the sensor surface.
-
Alternatively, inject the second protein over the surface that has been saturated with the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.
-
Calculate the cooperativity factor (α) using the following formula: α = (KD of PROTAC for immobilized protein) / (KD of PROTAC for immobilized protein in the presence of the partner protein).
-
| Interaction | Analyte Injected | Purpose |
| Binary (PROTAC-POI) | PROTAC | Determine KD for POI binding. |
| Binary (PROTAC-E3) | PROTAC | Determine KD for E3 ligase binding. |
| Ternary | PROTAC + Partner Protein | Determine KD and cooperativity of ternary complex. |
Western Blot for Cellular Protein Degradation
Western blotting is the most common method to directly measure the degradation of the target protein in a cellular context. This assay is crucial for determining the efficacy of a PROTAC and for generating dose-response curves to calculate DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Best Practices for Reliable Data:
-
Loading Controls: Always use a loading control (e.g., GAPDH, β-actin, or vinculin) to normalize for differences in protein loading between lanes.
-
Dose-Response and Time-Course: Perform both dose-response and time-course experiments to fully characterize the degradation profile of the PROTAC.
-
Controls: Include a vehicle-only control (e.g., DMSO) and, if possible, a negative control PROTAC that does not bind to either the target or the E3 ligase.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the this compound PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
| Parameter | Typical Range/Value |
| PROTAC Concentration Range | 0.1 nM - 10 µM |
| Treatment Time | 4 - 48 hours |
| Protein Loading per Lane | 20-40 µg |
| Primary Antibody Dilution | 1:1000 |
| Secondary Antibody Dilution | 1:5000 |
Conclusion
The successful characterization of this compound containing PROTACs requires a multi-faceted analytical approach. By employing the techniques and protocols outlined in this document, and by giving special consideration to the chemical properties of the this compound linker, researchers can obtain high-quality, reproducible data. This will enable a deeper understanding of the structure-activity relationships of their PROTACs and ultimately facilitate the development of novel and effective protein-degrading therapeutics.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: A Guide to In Vitro Efficacy Testing of PROTAC Degraders
Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein, offering a powerful strategy for targeting previously "undruggable" proteins.[1][]
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The core mechanism involves the PROTAC acting as a molecular bridge to form a ternary complex between the POI and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Validating this mechanism and quantifying the efficacy of a PROTAC requires a systematic, multi-assay approach. This application note provides a detailed framework and step-by-step protocols for the in vitro characterization of PROTACs, from initial assessment of protein degradation to mechanistic validation and evaluation of downstream cellular effects.
PROTAC Mechanism of Action & Experimental Workflow
The efficacy of a PROTAC is dependent on the successful execution of several sequential biological steps. A robust in vitro testing cascade should be designed to interrogate each of these key events.
Caption: PROTAC mechanism of action (MOA).
A typical experimental workflow begins with quantifying target degradation, followed by assays to confirm the mechanism (ternary complex formation and ubiquitination), and concludes with an assessment of the functional consequences of protein removal.
Caption: Recommended in vitro experimental workflow.
Data Presentation: Quantifying PROTAC Efficacy
The primary metrics for PROTAC efficacy are the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). These values are derived from dose-response experiments and are essential for comparing and optimizing PROTAC candidates.
Table 1: Example Degradation Data from Western Blot Analysis
| PROTAC Candidate | Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|---|---|---|---|---|---|
| PROTAC-A | Protein X | HEK293 | 15 | 92 | 24 |
| PROTAC-B | Protein X | HEK293 | 45 | 85 | 24 |
| Vehicle (DMSO) | Protein X | HEK293 | N/A | 0 | 24 |
Table 2: Example Kinetic Data from HiBiT Lytic Assay
| PROTAC Candidate | Target | Cell Line | DC50 (nM) | Dmax (%) | Rate of Degradation (k_deg, min⁻¹) |
|---|---|---|---|---|---|
| PROTAC-A | HiBiT-Protein X | K562 | 20 | 95 | 0.025 |
| PROTAC-B | HiBiT-Protein X | K562 | 60 | 88 | 0.011 |
| Vehicle (DMSO) | HiBiT-Protein X | K562 | N/A | 0 | 0 |
Detailed Experimental Protocols
Protocol 1: Quantifying Protein Degradation by Western Blot
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Methodology:
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for the desired time period (e.g., 16, 24, or 48 hours) at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a well in a 12-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to the desired amount of protein (e.g., 20 µg) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.
Protocol 2: High-Throughput Degradation Profiling with the HiBiT Lytic Assay
The HiBiT system provides a sensitive, antibody-free method for quantifying protein levels in a high-throughput format. It relies on a cell line, often generated via CRISPR/Cas9, where the endogenous POI is tagged with the 11-amino-acid HiBiT peptide.
Materials:
-
HiBiT-tagged cell line and appropriate culture medium
-
White, opaque 96-well or 384-well assay plates
-
PROTAC compound(s) and vehicle control
-
Nano-Glo® HiBiT Lytic Detection System (containing Lytic Buffer, LgBiT Protein, and Substrate)
-
Luminometer
Methodology:
-
Cell Plating: Resuspend the HiBiT-tagged cells to a concentration of 2 x 10⁵ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well white assay plate (20,000 cells/well). Incubate overnight.
-
PROTAC Addition: Prepare 10x serial dilutions of the PROTAC in the appropriate medium. Add 10 µL of the 10x PROTAC solution to the corresponding wells.
-
Incubation: Incubate the plate for the desired degradation time (e.g., 24 hours) at 37°C, 5% CO₂.
-
Lytic Reagent Preparation: Immediately before use, prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and Lytic Substrate (1:50) into the Lytic Buffer.
-
Lysis and Detection:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Lytic Reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at 300-500 rpm to ensure complete lysis and signal development.
-
-
Measurement: Measure luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control wells. Plot the normalized data against PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax. For kinetic studies, measurements can be taken at multiple time points.
Protocol 3: Confirming Ternary Complex Formation with NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method ideal for detecting PROTAC-induced ternary complex formation in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: POI fused to NanoLuc® luciferase (Donor) and E3 ligase component (e.g., VHL, CRBN) fused to HaloTag® (Acceptor)
-
Transfection reagent
-
White, opaque 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (Acceptor)
-
NanoBRET® Nano-Glo® Substrate (Donor)
-
Plate reader capable of filtered luminescence measurements
Methodology:
-
Cell Transfection: Co-transfect cells with the POI-NanoLuc® and HaloTag®-E3 ligase plasmids. Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
-
Cell Plating: Seed the transfected cells into a white 96-well assay plate and incubate for 24 hours.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells at the final recommended concentration and incubate according to the manufacturer's protocol to label the acceptor protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Substrate Addition & Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells. Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm) using a compatible plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
Protocol 4: Assessing Target Ubiquitination by Immunoprecipitation
This protocol confirms that the target protein is ubiquitinated in a PROTAC-dependent manner, a critical step preceding proteasomal degradation.
Materials:
-
Materials for cell culture, PROTAC treatment, and lysis (as in Protocol 1)
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin)
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against the target protein suitable for IP
-
Protein A/G magnetic beads or agarose resin
-
Antibody against Ubiquitin for Western Blot
-
Wash buffer (e.g., IP lysis buffer or PBS with 0.1% Tween-20)
Methodology:
-
Cell Treatment: Plate and grow cells as previously described. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Addition: Add the PROTAC compound at a concentration known to be effective (e.g., near the DC50 or Dmax) and incubate for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells using an IP-specific lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C to form the antibody-antigen complex.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the complex.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads by boiling in Laemmli buffer.
-
Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, corresponding to the ubiquitinated POI, confirms the mechanism. The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.
Conclusion
The systematic in vitro evaluation of PROTACs is critical for advancing successful candidates in the drug discovery pipeline. The workflow and protocols detailed in this application note provide a robust framework for researchers to quantify PROTAC-induced protein degradation, confirm the intended mechanism of action through ternary complex and ubiquitination assays, and ultimately assess the downstream functional impact. By combining traditional methods like Western blotting with modern, high-throughput techniques such as HiBiT and NanoBRET™, researchers can efficiently generate the comprehensive data needed to optimize PROTAC design and select promising molecules for further development.
References
Application Notes and Protocols for THP-PEG9-THP Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional THP-PEG9-THP linker in bioconjugation, with a particular focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linkers
The this compound linker is a versatile chemical tool used in the development of complex bioconjugates. It consists of three key components:
-
Tetrahydropyranyl (THP) Protecting Groups: These are acid-labile protecting groups for the terminal hydroxyl (-OH) functionalities of the PEG chain. Their stability in a wide range of non-acidic conditions allows for selective deprotection and sequential conjugation.
-
Polyethylene Glycol (PEG9) Spacer: This hydrophilic spacer, composed of nine ethylene glycol units, enhances the solubility and bioavailability of the final conjugate. PEG linkers are known to improve the pharmacokinetic properties of therapeutic molecules and provide flexibility, which can be crucial for applications like PROTACs where a specific spatial orientation between two protein ligands is required for biological activity.[1][2][3][4]
-
Bifunctional Nature: With two protected hydroxyl groups, this linker allows for the sequential attachment of two different molecules, making it ideal for constructing heterobifunctional molecules like PROTACs and ADCs.[1]
The general strategy for using a symmetric, di-protected linker like this compound involves a sequential approach:
-
Selective deprotection of one THP group.
-
Functionalization of the exposed hydroxyl group or direct conjugation of the first molecule.
-
Deprotection of the second THP group.
-
Functionalization or conjugation of the second molecule.
This stepwise process is essential for creating well-defined, heterobifunctional conjugates and avoiding the formation of homobifunctional byproducts.
Key Chemical Transformations and Protocols
This section details the core chemical reactions and provides step-by-step protocols for the effective use of this compound linkers.
The removal of the THP protecting group is achieved under acidic conditions to reveal the terminal hydroxyl group. Mild acidic conditions are generally preferred to avoid degradation of other sensitive functional groups in the molecule.
Protocol 1: Acid-Catalyzed THP Deprotection
This protocol describes the general procedure for the removal of THP groups.
Materials:
-
THP-protected compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Method A: Acetic Acid in Aqueous THF
-
Dissolve the THP-protected compound in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Method B: PPTS in Ethanol
-
Dissolve the THP-protected compound in ethanol.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Stir the reaction at 55°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by silica gel column chromatography.
Quantitative Data: The efficiency of THP deprotection is generally high, with yields often exceeding 90%. The choice of method depends on the acid sensitivity of the substrate.
| Method | Typical Conditions | Typical Yield | Notes |
| Acetic Acid/THF/H₂O | Room temperature, 4-8 h | >90% | Mild conditions suitable for many substrates. |
| PPTS in EtOH | 55°C, 2-4 h | >90% | Good for substrates that can tolerate mild heating. |
| 2% TFA in DCM | Room temperature, 30 min | >85% | Stronger acid, faster reaction; use with caution for acid-sensitive molecules. |
For more efficient and versatile conjugation, the terminal hydroxyl groups of the deprotected PEG linker can be converted into other functional groups, such as amines or carboxylic acids.
Protocol 2: Conversion of PEG-OH to PEG-COOH
This protocol uses succinic anhydride to introduce a terminal carboxylic acid.
Materials:
-
HO-PEG-OR (where R is a protecting group or the second molecule)
-
Succinic anhydride
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Diethyl ether
-
0.1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the HO-PEG derivative (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) or TEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with 0.1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by precipitation in cold diethyl ether or by silica gel column chromatography.
Quantitative Data: This reaction is typically high-yielding.
| Reactants | Reagents | Typical Yield |
| HO-PEG-R | Succinic anhydride, DMAP/TEA | >90% |
Protocol 3: Conversion of PEG-OH to PEG-NH₂
This is a multi-step protocol involving tosylation, azidation, and reduction.
Materials:
-
HO-PEG-OR
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃) or Zinc (Zn) dust and Ammonium Chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
Step 1: Tosylation of the Hydroxyl Group
-
Dissolve the HO-PEG derivative (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add TEA (1.5 equivalents) followed by the dropwise addition of TsCl (1.2 equivalents) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the tosylated PEG (TsO-PEG-OR).
Step 2: Azidation
-
Dissolve the TsO-PEG-OR (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) and heat the mixture to 80-100°C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to get the azido-PEG (N₃-PEG-OR).
Step 3: Reduction to Amine Method A: Staudinger Reduction
-
Dissolve the N₃-PEG-OR (1 equivalent) in THF.
-
Add PPh₃ (1.2 equivalents) and stir at room temperature for 2-4 hours.
-
Add water and continue stirring overnight.
-
Concentrate the reaction mixture and purify by an appropriate method (e.g., acid-base extraction or chromatography) to obtain the amino-PEG (H₂N-PEG-OR).
Method B: Zinc Reduction
-
Dissolve the azido-terminated PEG in THF and add water.
-
Add ammonium chloride (4 equivalents per azide group) and zinc dust (2 equivalents per azide group).
-
Reflux the mixture for 72 hours.
-
After cooling, add 1 M NaOH and extract the product with DCM.
-
Dry the combined organic extracts and concentrate to yield the amino-terminated PEG.
Quantitative Data: The overall yield for this three-step conversion is typically good.
| Step | Typical Yield | Notes |
| Tosylation | >90% | Standard procedure for activating alcohols. |
| Azidation | >90% | Efficient nucleophilic substitution. |
| Reduction (Staudinger) | 75-90% | Mild conditions, but purification from phosphine oxide is needed. |
| Reduction (Zn/NH₄Cl) | 82-99% | High yielding with a simple work-up. |
Once the linker is appropriately functionalized, it can be conjugated to the molecules of interest.
Protocol 4: Amide Bond Formation (Coupling a Carboxylic Acid to an Amine)
This is a standard method using EDC/NHS chemistry. This can be used to couple a drug with a carboxylic acid to an amino-functionalized PEG linker, or a drug with an amine to a carboxyl-functionalized PEG linker.
Materials:
-
Amine-containing molecule (e.g., H₂N-PEG-Linker-Molecule1)
-
Carboxylic acid-containing molecule (e.g., HOOC-Molecule2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if the amine is a salt)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize it.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction with an appropriate solvent and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final conjugate by HPLC or column chromatography.
Quantitative Data for Amide Coupling:
| Coupling Reagent | Typical Yield | Advantages |
| EDC/NHS | >85% | Water-soluble byproducts, mild conditions. |
| HATU | >90% | High efficiency, fast reaction times. |
Protocol 5: Mitsunobu Reaction (Direct Coupling of a Carboxylic Acid to a Hydroxyl Group)
This reaction allows for the direct formation of an ester bond between a carboxylic acid and an alcohol with inversion of stereochemistry at the alcohol center (not relevant for PEG).
Materials:
-
Hydroxyl-containing molecule (e.g., HO-PEG-Linker-Molecule1)
-
Carboxylic acid-containing molecule (e.g., HOOC-Molecule2)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the hydroxyl-containing molecule (1 equivalent), the carboxylic acid-containing molecule (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data for Mitsunobu Reaction:
| Reactants | Reagents | Typical Yield | Notes |
| PEG-OH, R-COOH | PPh₃, DIAD/DEAD | 60-90% | Yield can vary depending on the steric hindrance of the reactants. Purification can be challenging. |
Workflow and Diagrams
The following diagram illustrates a comprehensive workflow for the synthesis of a heterobifunctional molecule (e.g., a PROTAC) starting from a this compound linker. This workflow involves converting the hydroxyl groups to more reactive amines for subsequent amide bond formation.
The final synthesized PROTAC molecule functions by inducing the degradation of a target protein.
Characterization and Purification
Proper characterization and purification at each step are critical for a successful synthesis.
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of reactions involving small molecules and the linker before conjugation to large biomolecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of intermediates and the final product, as well as for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the linker and its derivatives at each stage of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for purifying intermediates and the final PROTAC or drug-linker conjugate.
-
Size-Exclusion Chromatography (SEC): Used for purifying large bioconjugates like ADCs to separate the conjugated antibody from unreacted drug-linker molecules.
-
Hydrophobic Interaction Chromatography (HIC): A key analytical technique for determining the drug-to-antibody ratio (DAR) in ADC preparations.
Purification of mono-substituted PEG derivatives from di-substituted and unreacted starting material can be challenging but is achievable with preparative HPLC or specialized column chromatography techniques.
Conclusion
The this compound linker offers a robust and flexible platform for the synthesis of complex heterobifunctional molecules. The acid-labile nature of the THP protecting groups allows for a controlled, sequential conjugation strategy. By converting the terminal hydroxyl groups into more reactive functionalities, a wide range of standard and efficient coupling chemistries can be employed. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to successfully utilize this versatile linker in their drug discovery and development efforts.
References
Application Notes and Protocols for Cellular Uptake and Distribution of Thp-peg9-thp PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
The cellular uptake and subsequent intracellular distribution of PROTACs are critical parameters that dictate their efficacy.[4] Factors such as molecular weight, polarity, and the chemical nature of the constituent moieties, including the linker, significantly influence their ability to cross the cell membrane and engage their intracellular targets.
This document provides a detailed overview and experimental protocols for characterizing the cellular uptake and distribution of a representative PROTAC, herein referred to as Thp-peg9-thp . This hypothetical PROTAC features two tetrahydropyran (Thp)-containing ligands connected by a 9-unit polyethylene glycol (PEG9) linker. The "Thp" moieties are representative of ligands that could bind to a target protein and an E3 ligase, while the PEG9 linker is a commonly used hydrophilic spacer to modulate physicochemical properties.
Signaling Pathway and Mechanism of Action
PROTACs do not directly inhibit the function of a target protein but rather mediate its degradation. The general mechanism is a catalytic process where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Cellular Uptake and Distribution of this compound
The following tables summarize hypothetical quantitative data for the cellular uptake and distribution of this compound in a representative cell line (e.g., THP-1 monocytic cells).
Table 1: Cellular Uptake Kinetics of this compound
| Time (hours) | Intracellular Concentration (nM) | Percent Uptake of Administered Dose |
| 1 | 15.2 ± 2.1 | 0.15% |
| 4 | 48.5 ± 5.6 | 0.49% |
| 8 | 75.3 ± 8.9 | 0.75% |
| 16 | 92.1 ± 10.4 | 0.92% |
| 24 | 88.6 ± 9.5 | 0.89% |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 10 µM this compound.
Table 2: Subcellular Distribution of this compound at 8 hours
| Cellular Compartment | Percentage of Total Intracellular PROTAC |
| Cytosol | 75.6% ± 6.3% |
| Nucleus | 18.2% ± 3.1% |
| Mitochondria | 3.5% ± 1.2% |
| Lysosomes | 2.7% ± 0.9% |
Data are presented as mean ± standard deviation (n=3) following subcellular fractionation.
Table 3: Target Protein Degradation Efficacy
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | >95% |
| Time to Dmax | 18 hours |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of Cellular Uptake by LC-MS/MS
This protocol outlines the procedure for quantifying the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for PROTAC cellular uptake analysis by LC-MS/MS.
Materials:
-
Cell culture medium and supplements
-
This compound PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with an internal standard
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentration of this compound PROTAC for various time points (e.g., 1, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add a known volume of ice-cold acetonitrile containing a suitable internal standard to each well to lyse the cells and precipitate proteins.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.
Protocol 2: Analysis of Subcellular Distribution by Fluorescence Microscopy
This protocol describes the use of a fluorescently-tagged version of this compound to visualize its subcellular localization.
Experimental Workflow
Caption: Workflow for visualizing PROTAC subcellular distribution.
Materials:
-
Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like BODIPY)
-
Cells grown on glass coverslips
-
Organelle-specific fluorescent dyes (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
PROTAC Incubation: Treat the cells with the fluorescently-labeled this compound at a suitable concentration and for the desired time.
-
Organelle Staining: In the final 30 minutes of incubation, add organelle-specific dyes to the culture medium according to the manufacturer's instructions.
-
Washing and Fixation: Wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the subcellular localization of the fluorescent PROTAC and its co-localization with specific organelles using a confocal microscope.
Protocol 3: Assessment of Target Protein Degradation by Western Blot
This protocol details the measurement of POI degradation following treatment with this compound.
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a fixed time (e.g., 18 hours) to determine the DC50.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
References
Application Notes and Protocols for Developing Novel PROTACs with Thp-peg9-thp for Specific Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Proteolysis Targeting Chimeras (PROTACs) utilizing a Thp-peg9-thp linker. This document outlines the strategic importance of polyethylene glycol (PEG) linkers in PROTAC design, offers detailed experimental protocols for their synthesis and evaluation, and presents data in a structured format for clear interpretation.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5]
Among various linker types, PEG linkers have become a cornerstone in PROTAC design. Their repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility of often lipophilic PROTAC molecules. This improved solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of PEG linkers is also advantageous, as it can allow for an optimal orientation of the two ligands to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. The this compound linker, a specific type of PEG linker, offers a defined length and chemical composition, allowing for precise control over the PROTAC's architecture.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for quantitative comparison include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables provide illustrative data for hypothetical PROTACs targeting Protein X, utilizing different linker types for comparison.
Table 1: In Vitro Degradation of Protein X by PROTACs with Different Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-001 | Alkyl | 12 | 150 | 85 | HEK293 |
| PROTAC-002 | This compound | ~39 | 25 | >95 | HEK293 |
| PROTAC-003 | Rigid Piperazine | 15 | 75 | 90 | HEK293 |
Table 2: Cellular Permeability and Physicochemical Properties
| PROTAC ID | Linker Type | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| PROTAC-001 | Alkyl | ~750 | 6.2 | 5 |
| PROTAC-002 | This compound | ~950 | 4.5 | 50 |
| PROTAC-003 | Rigid Piperazine | ~800 | 5.8 | 15 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a this compound Linker
This protocol describes a general method for the synthesis of a PROTAC using a this compound linker via solid-phase synthesis, which can facilitate purification and modular assembly.
Materials:
-
POI ligand with a suitable functional group for linker attachment (e.g., carboxylic acid, amine)
-
E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group
-
This compound linker with appropriate terminal functional groups
-
Solid-phase resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the solid-phase resin in a suitable solvent like DMF.
-
E3 Ligase Ligand Attachment: Couple the E3 ligase ligand to the resin using a standard coupling reagent.
-
Linker Addition: Attach the this compound linker to the resin-bound E3 ligase ligand.
-
POI Ligand Coupling: Couple the POI ligand to the free end of the linker.
-
Cleavage and Purification: Cleave the PROTAC from the resin using a cleavage cocktail (e.g., TFA/water/TIS). Purify the crude PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: General workflow for PROTAC development.
References
- 1. Untitled Document [arxiv.org]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC Solubility with Thp-PEG9-Thp
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing the Thp-PEG9-Thp linker to improve the solubility of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a this compound linker in my PROTAC design?
A1: The this compound linker is a bifunctional molecule designed to connect the target protein ligand (warhead) and the E3 ligase ligand of your PROTAC. It serves two primary purposes:
-
Spatial Orientation: The polyethylene glycol (PEG) chain provides optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Solubility Enhancement: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2] This is critical for both in vitro assays and in vivo applications.
Q2: How do the Tetrahydropyranyl (Thp) protecting groups function?
A2: The Thp groups protect the terminal hydroxyl groups of the PEG linker during synthesis. This prevents unwanted side reactions while you are coupling the warhead and E3 ligase ligands. Thp ethers are stable under many reaction conditions, particularly basic conditions, but can be readily removed under acidic conditions to yield the final, deprotected PROTAC.[3][4]
Q3: My PROTAC with the this compound linker still shows poor solubility. Why?
A3: While the PEG9 linker is designed to enhance hydrophilicity, the overall solubility of a PROTAC is a composite property influenced by all its components: the warhead, the E3 ligase ligand, and the linker.[5] If your warhead and E3 ligase ligand are highly hydrophobic, the PEG9 linker may not be sufficient to overcome their poor solubility characteristics.
Q4: Under what conditions are the Thp protecting groups stable and when are they cleaved?
A4: Thp ethers are generally stable under neutral and basic conditions, making them compatible with many standard coupling reactions used in PROTAC synthesis. However, they are labile to acidic conditions. Accidental exposure to even mild acids can lead to premature deprotection.
Q5: Can the this compound linker be used for solid-phase PROTAC synthesis?
A5: Yes, PEG linkers, including those with protecting groups like Thp, are amenable to solid-phase synthesis workflows. This can streamline the purification process and allow for more rapid library synthesis.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility of the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Highly hydrophobic warhead or E3 ligase ligand overriding the linker's hydrophilic contribution. | 1. Quantify Solubility: First, establish a baseline by measuring the thermodynamic solubility of your final PROTAC in relevant buffers (e.g., PBS, cell culture media). 2. Co-solvents: For in vitro assays, consider the use of a small percentage (1-5%) of a biocompatible co-solvent such as DMSO, ethanol, or PEG 400 in your final buffer. 3. Formulation Strategies: For in vivo studies, explore formulation approaches like creating amorphous solid dispersions (ASDs) or using cyclodextrin inclusion complexes to enhance solubility and dissolution. |
| Precipitation upon dilution from DMSO stock. | 1. Lower Final Concentration: Determine the maximum achievable concentration in your aqueous buffer without precipitation. 2. Serial Dilutions: Perform serial dilutions in the final aqueous buffer rather than a single large dilution step. |
Problem 2: Low Yield or Incomplete Reaction During Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotection of Thp groups. | 1. Optimize Acidic Conditions: Ensure the acidic conditions for deprotection are sufficient. This may involve increasing the concentration of the acid (e.g., TFA) or extending the reaction time. Monitor deprotection by LC-MS. 2. Choice of Acid: Consider alternative mild acidic conditions, such as acetic acid in a THF/water mixture, to avoid degradation of other sensitive functional groups. |
| Degradation of acid-sensitive functional groups on the warhead or E3 ligase ligand during Thp deprotection. | 1. Use Milder Acids: Test weaker acids for deprotection (e.g., pyridinium p-toluenesulfonate). 2. Reduce Reaction Time and Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) and carefully monitor the reaction to stop it as soon as the Thp groups are cleaved. |
| Side reactions during coupling steps. | 1. Ensure Anhydrous Conditions: Water can interfere with coupling reactions. Use dry solvents and reagents. 2. Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA) to find the optimal conditions for your specific substrates. |
Problem 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Cleavage of the Thp groups in acidic cell culture media. | 1. Confirm Complete Deprotection Post-Synthesis: Ensure that the final PROTAC product used in assays is fully deprotected via LC-MS analysis. 2. Buffer pH: Check the pH of your cell culture media and other assay buffers to ensure they are not acidic. |
| Linker instability under physiological conditions. | 1. Incubation Stability Assay: Incubate the PROTAC in the relevant biological matrix (e.g., cell lysate, plasma) over a time course and analyze for degradation of the parent molecule by LC-MS. |
Quantitative Data Summary
The following tables present illustrative data on the expected improvement in aqueous solubility when incorporating a PEG-based linker like this compound into a PROTAC design.
Note: This is representative data to demonstrate the potential impact of the linker. Actual results will vary depending on the specific warhead and E3 ligase ligand.
Table 1: Comparison of Aqueous Solubility
| Compound | Linker | Warhead | E3 Ligase Ligand | Aqueous Solubility (µg/mL) | Fold Improvement |
| PROTAC-Alkyl | C10 Alkyl | Compound X | Compound Y | 2.5 | - |
| PROTAC-PEG9 | PEG9 | Compound X | Compound Y | 45.0 | 18x |
Table 2: Effect of Co-solvents on PROTAC-PEG9 Solubility
| Buffer | Co-solvent | PROTAC-PEG9 Concentration (µM) |
| PBS (pH 7.4) | None | 50 |
| PBS (pH 7.4) | 1% DMSO | 150 |
| PBS (pH 7.4) | 5% PEG 400 | 250 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines the key steps for synthesizing a PROTAC using the this compound linker.
Caption: A generalized workflow for PROTAC synthesis using a Thp-protected PEG linker.
Methodology:
-
First Coupling: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and mono-amino, mono-Thp protected PEG9 linker (1.1 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the product by flash column chromatography.
-
Selective Deprotection: Selectively deprotect the Thp group on the other end of the PEG linker under mild acidic conditions.
-
Second Coupling: Couple the resulting hydroxyl group with the carboxylic acid-functionalized E3 ligase ligand using similar conditions as the first coupling.
-
Final Deprotection: Remove the remaining Thp protecting group by treating the PROTAC with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Purification: Purify the final PROTAC using reverse-phase HPLC.
Protocol 2: Measuring Thermodynamic Aqueous Solubility
Caption: Workflow for determining the thermodynamic solubility of a PROTAC.
Methodology:
-
Sample Preparation: Add an excess amount of the purified PROTAC powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 37°C) for 48 hours to ensure that equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect a known volume of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to prevent precipitation and quantify the concentration of the dissolved PROTAC using a validated HPLC method with a standard curve.
Signaling Pathways and Logical Relationships
Caption: The logical relationship between linker choice, solubility, and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THP-PEG9-THP Deprotection
Welcome to the technical support center for troubleshooting THP-PEG9-THP deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of tetrahydropyranyl (THP) protecting groups from PEG linkers and other molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My THP deprotection reaction is incomplete, and I still see starting material by TLC/LCMS. What should I do?
A: Incomplete conversion is a common issue. Here are several factors to investigate:
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Catalyst Activity: The acidic catalyst may be insufficient or have lost activity. Consider increasing the catalytic loading. For solid acid catalysts like zeolites, ensure they are properly activated and not poisoned.[1]
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Reaction Time and Temperature: Deprotection can be slow, especially under mild conditions. Try increasing the reaction time or gently warming the reaction mixture. For instance, some methods recommend heating to 45-60°C.[2]
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Solvent Choice: The reaction is typically an acidic hydrolysis or alcoholysis.[1][3] Protic solvents like methanol or ethanol are often required to act as a nucleophile and trap the intermediate carbocation. If you are using an aprotic solvent like Dichloromethane (DCM), the reaction may be sluggish without a source of water or alcohol.[3]
-
Reagent Addition: In some cases, a second addition of the deprotecting agent may be necessary if TLC analysis shows remaining starting material after an initial period.
Q2: My target molecule is degrading during the deprotection step. How can I use milder conditions?
A: THP is an acetal, and its removal requires acid catalysis; however, strong acids can damage sensitive functional groups elsewhere in the molecule. If your substrate is acid-sensitive, consider these milder alternatives:
-
Use a Weaker Acid: Instead of strong acids like HCl or trifluoroacetic acid (TFA), use a milder organic acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid. PPTS is particularly useful as it has a lower acidity than p-TsOH.
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Employ Lewis Acids: Mild Lewis acids can catalyze the deprotection under less harsh conditions. Bismuth triflate (Bi(OTf)₃) is an effective catalyst that is relatively non-toxic and insensitive to small amounts of moisture. Other options include iron(III) tosylate and TiCl₄.
-
Heterogeneous Catalysts: Solid acid catalysts like Zeolite H-beta or silica sulfuric acid offer mild conditions, short reaction times, and the significant advantage of being easily filtered off, simplifying workup.
-
Non-Acidic Methods: For highly sensitive substrates, methods such as using N-bromosuccinimide (NBS) with β-cyclodextrin in water or lithium chloride (LiCl) with water in DMSO at elevated temperatures (e.g., 90°C) can be effective.
Q3: I'm observing unexpected byproducts in my reaction mixture. What could they be?
A: Byproducts can arise from several sources:
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Solvent Participation: The carbocation intermediate formed during deprotection is electrophilic. If you use an alcohol like methanol or ethanol as the solvent, it can trap this intermediate, forming a methyl- or ethyl-substituted THP ether byproduct alongside your desired alcohol.
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Side-Reactions on the Core Molecule: The acidic conditions can trigger side reactions on other sensitive parts of your molecule. For example, in peptide chemistry, the indole nucleus of a tryptophan residue can be alkylated during TFA-mediated cleavage.
-
Formation of Diastereomers: A significant drawback of the THP group is that its introduction creates a new stereocenter. If your parent molecule is already chiral, this results in a mixture of diastereomers. These diastereomers can have different properties and may appear as separate spots on TLC or peaks in the NMR/LCMS, complicating analysis.
Q4: My compound appears pure after workup, but it degrades during or after purification by column chromatography. Why is this happening?
A: This is a common issue related to the purification method itself.
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Acidic Silica Gel: Standard silica gel is inherently acidic and can catalyze the deprotection of any remaining THP-protected material on the column. It can also degrade highly acid-sensitive products. Consider neutralizing your silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like neutral alumina.
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NMR Solvent Impurities: If you are taking an NMR in CDCl₃, be aware that it often contains trace amounts of DCl, which is acidic enough to cause deprotection of very labile THP ethers over time. If you suspect this, take a quick spectrum or use an alternative solvent like d₆-benzene or d₆-acetone.
Data Summary: Deprotection Conditions
The following tables summarize common and alternative conditions for THP deprotection to help guide your selection process.
Table 1: Common Acidic Conditions for THP Deprotection
| Reagent/Catalyst | Typical Solvent(s) | Typical Conditions | Notes |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | Catalytic amount, RT, 1-4h | A robust, standard condition for many substrates. |
| Hydrochloric Acid (HCl) | Methanol, THF/H₂O | Dilute (e.g., 3M), 0°C to 50°C | Strong acid, effective but may cause degradation of sensitive molecules. |
| Trifluoroacetic Acid (TFA) | DCM, CHCl₃, H₂O | 1-95% concentration, RT | Very strong acid, commonly used in peptide chemistry; requires scavengers for sensitive residues. |
| Acetic Acid (AcOH) | THF / H₂O (e.g., 4:2:1) | 45°C, several hours | Milder conditions suitable for more sensitive substrates. |
Table 2: Mild and Alternative THP Deprotection Methods
| Reagent/Catalyst | Typical Solvent(s) | Typical Conditions | Advantages |
| Pyridinium p-TsOH (PPTS) | Ethanol, Methanol | Catalytic amount, RT to 60°C | Milder than p-TsOH, excellent for acid-sensitive substrates. |
| Bismuth Triflate (Bi(OTf)₃) | Acetonitrile, Methanol, or Solvent-free | Catalytic amount, RT | Mild Lewis acid, tolerant of moisture, high yields. |
| Zeolite H-beta | Dichloromethane | Catalytic amount, RT | Recyclable solid acid catalyst, mild conditions, short reaction times. |
| Lithium Chloride (LiCl) | DMSO / H₂O | Stoichiometric, 90°C | A neutral, non-acidic method for highly sensitive molecules. |
| Iron(III) Tosylate | Methanol | Catalytic (2 mol%), RT | Mild and efficient Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Standard Deprotection using p-TsOH in Methanol
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Dissolution: Dissolve the THP-protected compound (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M.
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection using PPTS in Ethanol
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Dissolution: Dissolve the acid-sensitive THP-protected compound (1.0 eq) in absolute ethanol (EtOH, 0.1 M).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction, gently heating to 40-55°C if necessary. Monitor the reaction by TLC or LCMS until completion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The residue can often be directly purified by flash column chromatography on silica gel, as the acidity of PPTS is low.
Protocol 3: Lewis Acid-Catalyzed Deprotection using Bismuth Triflate
-
Setup: To a solution of the THP-protected compound (1.0 eq) in acetonitrile or methanol (0.1 M), add bismuth triflate (Bi(OTf)₃, 0.05 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature, monitoring for the disappearance of starting material by TLC or LCMS (typically 30-60 minutes).
-
Quenching: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Workflows
The following diagrams illustrate logical workflows for troubleshooting and method selection in THP deprotection reactions.
Caption: A workflow diagram for troubleshooting an incomplete THP deprotection reaction.
Caption: A decision tree for selecting an appropriate THP deprotection method.
References
Optimizing PROTAC Linker Length for Enhanced Protein Degradation: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for improved target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC, and why is its length a critical parameter for optimization?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The primary role of the linker is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a critical parameter because it directly influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] An optimal linker length is essential for effective degradation.
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. Therefore, meticulous optimization of the linker length is a crucial step in the development of potent PROTACs.
Q2: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the potential reasons for this?
Several factors could contribute to a lack of target protein degradation. Here is a troubleshooting guide to address this common issue:
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Suboptimal Linker Length: The selected linker lengths may be outside the optimal range required for the formation of a productive ternary complex. It is advisable to synthesize a broader range of linker lengths to identify the "sweet spot" for your specific target and E3 ligase pair.
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Poor Ternary Complex Formation: Even with ligands that bind to the target protein and E3 ligase individually, the complete PROTAC molecule may not efficiently induce the formation of a stable ternary complex. Biophysical assays can be employed to verify ternary complex formation directly.
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Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might hinder its ability to efficiently cross the cell membrane and reach its intracellular target.
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The "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) instead of the desired ternary complex, which can inhibit degradation. Performing a wide dose-response experiment can help identify if the hook effect is occurring.
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Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations to induce degradation.
Q3: How does the composition of the linker, aside from its length, impact the performance of a PROTAC?
Linker composition is a significant factor that influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can enhance solubility, while more rigid structures, such as piperazine or triazole rings, can improve conformational stability. The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the efficiency of degradation.
Q4: What is the "hook effect" in the context of PROTACs, and how can linker design influence it?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because the excess PROTAC molecules lead to the formation of binary complexes (PROTAC bound to either the target protein or the E3 ligase) which are not productive for degradation, rather than the necessary ternary complex. A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the ternary complex, where the binding of one protein partner increases the affinity for the other, thus stabilizing the ternary complex.
Troubleshooting Workflow
When encountering issues with PROTAC efficacy, a systematic approach to troubleshooting is crucial. The following workflow can help diagnose the underlying problem.
Caption: A systematic workflow for troubleshooting and optimizing PROTAC linker design.
Data on PROTAC Linker Length and Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing quantitative data from studies evaluating the impact of linker length on degradation efficiency.
Table 1: Hypothetical Degradation Data for PROTAC ER Degrader-3 Variants
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD3-L1 | 8 | 500 | 65 |
| ERD3-L2 | 12 | 150 | 85 |
| ERD3-L3 | 16 | 50 | 95 |
| ERD3-L4 | 20 | 200 | 70 |
| ERD3-L5 | 24 | 800 | 50 |
| Data is hypothetical and for illustrative purposes only. |
Table 2: Degradation Data for SOS1 Degraders
| PROTAC Compound | Linker (Methylene Units) | DC50 (nM) | Dmax (%) |
| 8a | 3 | <20 | ~20 |
| 8b | 4 | <20 | ~80 |
| 8c (ZZ151) | 5 | 15.7 | 100 |
| 8d | 6 | ~30 | ~90 |
| 8e | 7 | >50 | <40 |
| 8f | 8 | >50 | <20 |
| 8g | 9 | >50 | <10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC linker variant for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH), followed by an appropriate HRP-conjugated secondary antibody.
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Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This assay measures the impact of target protein degradation on cell viability or proliferation.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to monitor the real-time interaction between the PROTAC, the target protein, and the E3 ligase.
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Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
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Binary Interaction Analysis: First, inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
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Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can provide insights into the cooperativity of the system.
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
References
Technical Support Center: Addressing Off-Target Effects of THP-PEG9-THP Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of THP-PEG9-THP containing PROTACs. Our resources are designed to help you identify, understand, and mitigate unintended protein degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound containing PROTACs and what is their primary mechanism of action?
A1: A this compound containing PROTAC is a proteolysis-targeting chimera, a heterobifunctional molecule designed for targeted protein degradation.[1][2] It consists of a ligand that binds to your protein of interest (POI), a linker (in this case, a 9-unit polyethylene glycol chain), and a ligand that recruits an E3 ubiquitin ligase.[1][2] It is presumed that "THP" refers to a thalidomide-like moiety that engages the Cereblon (CRBN) E3 ligase. This PROTAC works by forming a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Q2: What are the potential off-target effects associated with this compound containing PROTACs?
A2: Off-target effects can arise from several factors:
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Unintended degradation of other proteins: The warhead (POI binder) or the E3 ligase ligand of the PROTAC may have an affinity for other proteins, leading to their degradation. Pomalidomide-based PROTACs, which are structurally related to THP-based PROTACs, have been reported to degrade zinc-finger (ZF) proteins.
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Perturbation of signaling pathways: The degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.
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The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.
Q3: How can I experimentally identify off-target effects of my this compound PROTAC?
A3: A multi-faceted approach is recommended for the robust identification of off-target effects, with global proteomics being a key component for unbiased discovery. The general workflow includes:
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Global Proteomics: Use mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with your PROTAC versus control-treated cells.
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Transcriptomics: RNA-sequencing can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.
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Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.
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Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: What strategies can be employed to minimize off-target effects?
A4: Mitigating off-target effects often involves medicinal chemistry efforts to optimize the PROTAC molecule. This can include:
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Linker Optimization: The length and composition of the linker are critical. A poorly designed linker can exacerbate off-target effects, while an optimal one will favor the formation of a productive ternary complex with the intended target.
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Modification of the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of zinc-finger proteins.
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Warhead Optimization: Redesigning the warhead to have higher selectivity for the intended target can also reduce off-target binding and subsequent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound containing PROTACs.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no degradation of the target protein observed. | Poor cell permeability of the PROTAC. | Confirm cellular uptake of the PROTAC. If permeability is low, consider optimizing the linker. |
| Suboptimal PROTAC concentration. | Perform a dose-response experiment to determine the optimal concentration for degradation. Be mindful of the "hook effect" at high concentrations. | |
| Incorrect incubation time. | Conduct a time-course experiment to find the optimal treatment duration for maximal degradation. | |
| Issues with the E3 ligase or proteasome machinery. | Confirm the expression and activity of the recruited E3 ligase (e.g., Cereblon) and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue target protein degradation. | |
| Significant off-target protein degradation observed in proteomics data. | Lack of selectivity of the warhead or E3 ligase ligand. | Use inactive control compounds (e.g., a molecule with a modification that prevents binding to either the target or the E3 ligase) to differentiate between target-dependent and independent off-target effects. |
| "Hook effect" at high concentrations. | Carefully titrate the PROTAC concentration, as high concentrations can reduce degradation efficiency and lead to off-target effects. | |
| Inherent properties of the linker. | The linker's length, composition, and attachment point to the E3 ligase ligand can influence off-target effects. Consider synthesizing and testing analogs with different linkers. | |
| Discrepancy between proteomics and Western blot data. | Differences in assay sensitivity. | Use quantitative proteomics data to guide antibody selection for Western blotting. |
| Antibody cross-reactivity in Western blotting. | Confirm antibody specificity with knockout/knockdown cell lines if available. | |
| Cell toxicity observed. | Off-target effects of the PROTAC. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. |
| High concentration of the PROTAC or solvent. | Lower the PROTAC concentration if possible and ensure the solvent concentration is not toxic to the cells. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a this compound containing PROTAC using quantitative mass spectrometry.
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Cell Culture and Treatment:
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Culture a suitable human cell line to ~70-80% confluency.
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Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
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Incubate for a duration determined by time-course experiments (e.g., 4-6 hours) to enrich for direct degradation targets.
-
-
Cell Lysis and Protein Digestion:
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Harvest and lyse the cells.
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Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
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LC-MS/MS Analysis:
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Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
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Data Analysis:
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Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
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Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
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Validation of Off-Targets by Western Blotting
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Sample Preparation:
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Treat cells with the PROTAC and controls as in the proteomics experiment.
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Lyse cells and determine protein concentration.
-
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SDS-PAGE and Transfer:
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
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Incubate with a secondary antibody conjugated to HRP.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
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Visualizations
Workflow for Off-Target Identification
Caption: A general workflow for the identification and validation of off-target proteins.
PROTAC Mechanism of Action and Potential Off-Target Pathways
Caption: The intended on-target and potential off-target degradation pathways for a PROTAC.
References
Technical Support Center: Enhancing PROTAC Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene glycol (PEG) linkers to enhance the stability and efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG linker shows low or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?
A1: Low or no degradation can stem from several factors related to the PEG linker and the overall PROTAC design. Here are the primary aspects to investigate:
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Inefficient Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation for this complex to form.[1]
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Troubleshooting:
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Vary Linker Length: The optimal linker length is target-dependent.[3] A linker that is too short can cause steric hindrance, while a linker that is too long may lead to a non-productive complex.[4] It is recommended to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 3 to 12 ethylene glycol units).
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Assess Ternary Complex Formation Directly: Employ biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET to directly measure the formation and stability of the ternary complex.
-
-
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Poor Cell Permeability: While PEG linkers can improve solubility, their hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.
-
Troubleshooting:
-
Optimize PEG Length: Excessive PEGylation can decrease cellular uptake. Experiment with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl moieties.
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Conduct Permeability Assays: Use assays like the Caco-2 permeability assay to quantitatively assess your PROTAC's ability to cross the cell membrane. Studies have shown that PEG linkers can adopt folded conformations that shield their polar surface area, which can be more favorable for membrane traversal compared to more rigid alkyl linkers.
-
-
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Suboptimal Linker Attachment Points: The points at which the linker connects to the target protein ligand and the E3 ligase ligand are crucial and should be at solvent-exposed positions that do not interfere with binding.
-
Troubleshooting:
-
Computational Modeling: Use molecular modeling to predict optimal attachment points on your ligands.
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Synthesize Analogs: If possible, synthesize PROTACs with the linker attached at different, solvent-accessible positions on the ligands.
-
-
Q2: I'm observing a pronounced "hook effect" with my PEG-linked PROTAC. What causes this and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC research, characterized by a decrease in target protein degradation at high PROTAC concentrations, leading to a bell-shaped dose-response curve.
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Cause: At high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. This saturation of both the target protein and the E3 ligase with individual PROTAC molecules prevents the necessary bridge formation for degradation.
-
Mitigation Strategies:
-
Full Dose-Response Curve: Ensure you have tested a wide range of PROTAC concentrations to accurately determine the optimal concentration for maximal degradation and to fully characterize the hook effect.
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Enhance Ternary Complex Stability: A more stable ternary complex can help to lessen the hook effect. This can often be achieved by optimizing the linker. A linker that promotes strong positive cooperativity in ternary complex formation is ideal.
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Modify Ligand Affinity: In some cases, using ligands with slightly lower binary affinities for their respective proteins can paradoxically lead to more potent degradation, as this can favor the stability of the ternary complex over the binary complexes.
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Q3: How does the flexibility of the PEG linker impact the stability and activity of my PROTAC?
A3: The flexibility of a PEG linker is a double-edged sword.
-
Advantages:
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Facilitates Ternary Complex Formation: A flexible linker allows the two ends of the PROTAC to adopt multiple conformations, which can increase the likelihood of achieving the correct orientation for the formation of a productive ternary complex.
-
Improved Permeability: Flexible PEG linkers are more likely to adopt folded conformations that can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is better able to traverse the cell membrane.
-
-
Disadvantages:
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Entropic Penalty: High flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, which can potentially reduce the complex's stability.
-
Metabolic Instability: Flexible linkers can sometimes be more susceptible to metabolism.
-
-
Troubleshooting and Optimization:
-
Introduce Rigidity: If you suspect that excessive flexibility is an issue, consider designing linkers that incorporate more rigid elements, such as alkyl chains or cyclic structures like piperazine or piperidine, to pre-organize the PROTAC into a more favorable conformation for binding.
-
Data Summary Tables
Table 1: Impact of PEG Linker Length on PROTAC Degradation Activity
| Target Protein | E3 Ligase | Linker Composition | Optimal Linker Length (atoms) | Observation |
| ERα | Unspecified | PEG | 16 | A 16-atom PEG linker showed significantly higher potency in degrading ERα compared to a 12-atom linker, despite similar binding affinities. |
| CRBN | CRBN (homo-PROTAC) | PEG | 8 | A short, 8-atom PEG linker was found to be optimal for the degradation of CRBN. |
| TBK1 | VHL | Unspecified | >12 | PROTACs with linkers shorter than 12 atoms showed no significant activity, while longer linkers led to robust degradation. |
| BTK | CRBN | PEG | ≥ 4 PEG units | Longer linkers (≥ 4 PEG units) did not impair binding affinity, whereas shorter linkers did. |
Table 2: Comparison of Physicochemical Properties of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG | Hydrophilic, flexible | Improves aqueous solubility and cell permeability. | Can have reduced metabolic stability; excessive length can decrease cell uptake. |
| Alkyl | Hydrophobic, flexible | Synthetically accessible and chemically stable. | Can limit aqueous solubility and cellular uptake. |
| Alkyl/PEG Hybrid | Tunable hydrophilicity and flexibility | Balances solubility and permeability. | Requires more complex synthesis. |
| Rigid (e.g., with piperazine) | Constrained conformation | Can improve metabolic stability and pre-organize the PROTAC for binding. | May be more challenging to achieve a productive ternary complex geometry. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates via SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the PROTAC concentration to generate a dose-response curve.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol quantifies the formation of the ternary complex in a homogeneous assay format.
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in the appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) at a fixed concentration.
-
Prepare the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the serially diluted PROTAC.
-
Add the fixed concentrations of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the complex to form and reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader equipped for TR-FRET.
-
Plot the TR-FRET signal against the PROTAC concentration. The formation of the ternary complex will result in an increased FRET signal. A bell-shaped curve is expected, which can also provide information about the hook effect.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: The "Hook Effect" mechanism.
References
Technical Support Center: THP-PEG9-THP PROTAC Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of PROTACs utilizing the THP-PEG9-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC synthesis?
A1: The this compound is a heterobifunctional linker composed of two key parts. The PEG9 (polyethylene glycol, 9 units) portion is a flexible, hydrophilic spacer that connects your protein of interest (POI) ligand and your E3 ligase ligand.[1][2] This linker helps to improve the solubility of the often large and hydrophobic PROTAC molecule and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[3] The THP (tetrahydropyranyl) groups are acid-labile protecting groups for terminal hydroxyl functionalities.[4] They allow for selective reactions at other parts of your molecule before being removed in a final deprotection step to yield the active PROTAC.
Q2: Why is the linker length and composition so critical for PROTAC efficacy?
A2: The linker is not just a passive spacer; it is a critical determinant of a PROTAC's success.[1] Its length and composition influence several key properties:
-
Ternary Complex Formation: If the linker is too short, steric hindrance can prevent the POI and E3 ligase from binding simultaneously. If it's too long, it may not effectively bring the two proteins into proximity for ubiquitination.
-
Solubility and Permeability: PEG linkers generally increase aqueous solubility, which is a common challenge for large PROTAC molecules. However, excessive PEGylation can sometimes hinder cell permeability. The optimal balance must often be determined empirically.
-
Physicochemical Properties: The linker significantly contributes to the overall molecular weight and polar surface area, which affects absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q3: What are the most common challenges encountered when using the this compound linker?
A3: The primary challenges typically arise during the coupling and deprotection steps. Common issues include:
-
Low yields during the coupling of the linker to the POI or E3 ligase ligands.
-
Difficult purification due to the flexible nature of the PEG chain and potential for side products.
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Incomplete or premature deprotection of the THP groups.
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Poor solubility of the final PROTAC molecule, despite the presence of the PEG linker.
Synthesis Workflow and Troubleshooting
The general workflow for synthesizing a PROTAC using a bifunctional linker like this compound involves sequential coupling reactions followed by a final deprotection step.
Caption: General experimental workflow for this compound PROTAC synthesis.
Troubleshooting Guide
Issue 1: Low Yield in Coupling Reactions
Q: I am getting a low yield when coupling my ligand to the this compound linker. What could be the cause?
A: Low coupling yields can stem from several factors. Refer to the table below for common coupling methods and troubleshooting tips.
| Coupling Chemistry | Potential Cause | Suggested Solution |
| Amide Bond Formation | Inefficient activation of the carboxylic acid. | Use a different coupling reagent (e.g., HATU, HBTU) or add an activator like HOBt. Ensure your base (e.g., DIPEA) is fresh and used in appropriate molar excess (typically 2-3 equivalents). |
| Steric hindrance around the reactive site. | Increase reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. | |
| Poor solubility of reactants. | Use a co-solvent system. For example, if your reaction is in DMF, adding a small amount of DMSO can improve solubility. | |
| Click Chemistry (CuAAC) | Inactive copper catalyst. | Use a freshly prepared Cu(I) source or an in-situ reduction method (e.g., CuSO₄ with sodium ascorbate). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Impurities in reactants. | Ensure your azide and alkyne starting materials are pure. Impurities containing coordinating groups can poison the copper catalyst. |
Issue 2: Problems with THP Group Deprotection
Q: My final deprotection step is either incomplete or leads to degradation of my PROTAC. How can I optimize this?
A: The THP group is an acetal, which is cleaved under acidic conditions. The stability of your PROTAC's core structure and ligands to acid is the primary concern.
References
strategies to improve the cell permeability of PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide: Low Cell Permeability
Q1: My PROTAC shows low degradation efficiency in cellular assays. How do I determine if poor cell permeability is the cause?
Low degradation efficiency is a common challenge in PROTAC development and can stem from various factors. Before concluding that poor permeability is the issue, it's crucial to systematically investigate other potential causes.[1]
Experimental Workflow for Troubleshooting Low Degradation:
Caption: Troubleshooting workflow for low PROTAC efficacy.
Initial Steps:
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Confirm Ternary Complex Formation: Ensure your PROTAC can form a stable ternary complex with the target protein and the E3 ligase.[1] Techniques like TR-FRET or Surface Plasmon Resonance (SPR) can validate this. Inefficient complex formation can mimic permeability issues.
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Assess Physicochemical Properties: PROTACs often have high molecular weights (>700 Da) and large polar surface areas, which inherently lead to poor permeability.[][3]
-
Measure Permeability Directly: Utilize standard in vitro assays to quantify cell permeability. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[4]
Q2: I'm seeing a bell-shaped curve in my dose-response experiments (the "hook effect"). Is this related to permeability?
The "hook effect" is not directly a permeability issue but can complicate the interpretation of cellular activity data. It occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex. This leads to reduced degradation at higher doses.
Visualizing the Hook Effect:
Caption: Formation of productive vs. non-productive complexes.
Troubleshooting the Hook Effect:
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Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to clearly define the bell-shaped curve.
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Biophysical Assays: Use techniques like mass photometry to directly observe the formation of binary vs. ternary complexes at different concentrations.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary strategies to improve the cell permeability of my PROTAC?
Improving PROTAC permeability typically involves a multi-pronged approach focusing on structural modification and advanced delivery methods.
Strategies to Enhance PROTAC Permeability:
Caption: Overview of strategies to improve PROTAC permeability.
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Linker Optimization: The linker is the most flexible component for modification.
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Composition: Replacing hydrophilic polyethylene glycol (PEG) linkers with more rigid or lipophilic structures, like alkyl chains or phenyl rings, can enhance permeability. Introducing cyclic moieties such as piperidine or piperazine can also improve both permeability and solubility.
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Rigidity: Increasing linker rigidity can improve degradation potency, while carefully introduced flexibility may boost both solubility and permeability.
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Amide-to-Ester Substitution: Replacing amide bonds in the linker can reduce hydrogen bond donors (HBDs), which is often favorable for permeability.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can adopt a more compact, "ball-like" conformation in the non-polar environment of the cell membrane can improve permeability. This "chameleonic" behavior masks polar surfaces and reduces the molecule's effective size.
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Prodrug Strategy: Modifying the PROTAC by adding a lipophilic group that is cleaved intracellularly can mask polarity and improve membrane passage.
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Advanced Delivery Systems: For PROTACs that are difficult to optimize structurally, delivery systems can overcome permeability barriers.
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Nanoparticle-Based Delivery: Encapsulating PROTACs in carriers like Lipid Nanoparticles (LNPs) or polymeric nanoparticles can facilitate cellular entry.
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Antibody-PROTAC Conjugates (Ab-PROTACs): Similar to antibody-drug conjugates (ADCs), this strategy uses an antibody to selectively deliver the PROTAC to specific cell types, improving targeting and uptake.
-
FAQ 2: Which assays should I use to measure permeability, and what do the results mean?
The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays are industry standards for assessing permeability.
| Assay | Principle | What It Measures | Pros | Cons |
| PAMPA | Measures diffusion from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. | Passive transcellular permeability. | High-throughput, low cost, good for early screening. | Does not account for active transport or efflux; may not be predictive for all PROTACs. |
| Caco-2 | Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. | Passive diffusion, active transport, and efflux. | More biologically relevant; considered more representative of human absorption. | Lower throughput, higher cost, potential for low recovery due to non-specific binding. |
Interpreting Results: The output of these assays is the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s.
| Papp Value (10⁻⁶ cm/s) | Permeability Classification | Implication |
| > 10 | High | Good potential for oral absorption. |
| 1 - 10 | Medium | Moderate potential; may require formulation optimization. |
| < 1 | Low | Poor permeability; significant modification or delivery system likely needed. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation:
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Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Coat a 96-well filter plate with the lipid solution and allow the solvent to evaporate. This forms the artificial membrane.
-
Prepare a buffer solution (e.g., PBS at pH 7.4) for the donor and acceptor compartments.
-
-
Assay Procedure:
-
Add the buffer solution to the acceptor wells of a 96-well plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Dissolve the PROTAC test compound in the buffer solution and add it to the donor wells (the top of the filter plate).
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Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volume, surface area, and incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Verify monolayer integrity before the experiment using methods like measuring Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC test compound (dissolved in transport buffer) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral compartment and replace with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical):
-
To measure the efflux ratio, perform the experiment in reverse by adding the PROTAC to the basolateral compartment and sampling from the apical side.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for efflux transporters. An efflux ratio >2 is generally considered significant.
-
References
dealing with aggregation issues of Thp-peg9-thp PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Thp-peg9-thp PROTACs.
Troubleshooting Guide
Question 1: My this compound PROTAC is showing signs of precipitation or aggregation in my aqueous assay buffer. What are the initial steps to troubleshoot this?
Answer:
Initial troubleshooting should focus on the PROTAC's stock solution and its solubility in the final assay concentration.
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution is clear and fully dissolved. If you observe any particulates, gently warm the solution and vortex.
-
Confirm the accuracy of the stock solution concentration.
-
-
Assess Kinetic Solubility:
-
Precipitation upon dilution into aqueous buffers is a common issue for PROTACs, which are often large and lipophilic molecules.[1][2]
-
It is crucial to determine the kinetic solubility of your PROTAC in the specific assay buffer you are using. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry.
-
-
Optimize Final DMSO Concentration:
-
Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally ≤1%) to minimize its effect on the assay and to avoid solvent-induced precipitation.[3]
-
Question 2: I suspect my this compound PROTAC is forming soluble aggregates that are not visible to the naked eye. How can I detect these?
Answer:
Several biophysical techniques can be employed to detect soluble aggregates. The choice of method will depend on the size range of aggregates you expect and the equipment available.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive method for detecting the presence of aggregates in a solution by measuring fluctuations in scattered light.[4][5] A polydisperse sample with multiple peaks or a single broad peak can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of peaks eluting earlier than the monomeric PROTAC is indicative of aggregate formation.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is useful for detecting amyloid-like fibrillar aggregates that are rich in beta-sheet structures. An increase in fluorescence intensity upon addition of ThT to your PROTAC solution suggests the formation of such aggregates.
Question 3: What aspects of the this compound linker might contribute to aggregation, and how can I mitigate these?
Answer:
The this compound linker has distinct components that can influence the overall physicochemical properties of the PROTAC.
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Polyethylene Glycol (PEG) Component:
-
Properties: The PEG portion of the linker is generally included to enhance hydrophilicity and improve water solubility.
-
Potential for Aggregation: While PEG improves solubility, the flexibility of long PEG chains can sometimes lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially promoting self-association. The length of the PEG linker is a critical parameter; an excessively long linker may not be optimal for stable ternary complex formation.
-
Mitigation Strategies: If aggregation is suspected, consider synthesizing analogs with shorter or longer PEG chains to empirically determine the optimal length for your specific target system.
-
-
Tetrahydropyran (THP) Component:
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Properties: THP is a saturated heterocyclic ether. In drug design, THP moieties are often used to improve metabolic stability and modulate lipophilicity. THP can be considered a more rigid and less lipophilic bioisostere of a cyclohexane ring. It can also improve the solubility of peptides.
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Potential for Aggregation: While generally considered to have favorable solubility properties, the overall hydrophobicity of the entire PROTAC molecule remains a key factor. The THP rings, although containing an oxygen atom, are still largely non-polar.
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Mitigation Strategies: If the overall molecule's lipophilicity is high, leading to aggregation, formulation strategies may be necessary. This can include the use of solubilizing agents or the preparation of amorphous solid dispersions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range to test my this compound PROTAC to avoid aggregation-related artifacts?
-
A1: It is recommended to perform a wide dose-response experiment. PROTACs can exhibit a "hook effect" at high concentrations, where the formation of the productive ternary complex is impaired, which can sometimes be exacerbated by poor solubility and aggregation. Start with a broad concentration range (e.g., picomolar to micromolar) to identify the optimal window for target degradation.
Q2: Can the buffer composition influence the aggregation of my this compound PROTAC?
-
A2: Yes, buffer components can significantly impact PROTAC solubility and aggregation. Factors such as pH, ionic strength, and the presence of additives can be critical. It is advisable to screen different buffer conditions if you are facing persistent aggregation issues.
Q3: Are there any formulation strategies to improve the solubility of my this compound PROTAC for in vitro experiments?
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A3: For in vitro assays, you can explore the use of co-solvents (though their impact on the biological assay must be validated) or formulating the PROTAC with solubilizing excipients like cyclodextrins. For persistent issues, creating an amorphous solid dispersion (ASD) can significantly enhance apparent solubility.
Q4: How do I differentiate between PROTAC precipitation and protein aggregation in my cellular assays?
-
A4: This can be challenging. One approach is to first assess the stability of the PROTAC in your cell culture media in the absence of cells. If the PROTAC precipitates on its own, this is a formulation issue. If the PROTAC is stable in media but you observe cellular toxicity or inconsistent degradation, this could be due to intracellular aggregation or off-target effects. Biophysical methods like DLS or SEC can be used to analyze cell lysates to detect protein aggregates.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Detection of Soluble Aggregates
Objective: To assess the size distribution and presence of soluble aggregates of a this compound PROTAC in solution.
Materials:
-
This compound PROTAC stock solution (in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
DLS instrument and compatible cuvettes
-
0.2 µm syringe filters
Procedure:
-
Prepare the PROTAC solution by diluting the DMSO stock into the assay buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across samples and ideally below 1%.
-
Filter the prepared sample through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particulates.
-
Also prepare a buffer-only control, filtered in the same manner.
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).
-
Perform the measurement, collecting data for an appropriate duration to obtain a stable correlation function.
-
Analyze the data to obtain the size distribution profile. Look for the presence of multiple peaks or a high polydispersity index (PDI), which would indicate the presence of aggregates.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates of a this compound PROTAC.
Materials:
-
This compound PROTAC solution
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for the analysis of small molecules
-
Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile, pH adjusted)
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the PROTAC sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume of the sample onto the SEC column.
-
Run the separation isocratically.
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Monitor the elution profile using a UV detector at a wavelength where the PROTAC has strong absorbance.
-
Analyze the resulting chromatogram. Peaks eluting before the main monomer peak correspond to aggregates. The area of these peaks can be used to quantify the percentage of aggregation.
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregates
Objective: To detect the presence of amyloid-like fibrillar aggregates.
Materials:
-
This compound PROTAC solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, freshly prepared and filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 25 µM ThT in each well is common.
-
In the 96-well plate, add your PROTAC sample at the desired concentration.
-
Add the ThT working solution to each well containing the PROTAC.
-
Include a negative control with only the buffer and ThT.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, for a defined period.
-
Measure the fluorescence intensity using a plate reader with excitation around 450 nm and emission around 485 nm.
-
An increase in fluorescence intensity in the presence of the PROTAC compared to the buffer-only control indicates the formation of ThT-positive aggregates.
Data Presentation
Table 1: Example DLS Data Summary for a this compound PROTAC
| Sample Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Peak 1 Diameter (nm) | Peak 2 Diameter (nm) |
| PROTAC in PBS, 0.5% DMSO | 15.2 | 0.45 | 5.1 (Monomer) | 85.6 (Aggregate) |
| PROTAC in PBS + 5% Solubilizer | 5.5 | 0.15 | 5.3 (Monomer) | - |
| Buffer Control | N/A | N/A | N/A | N/A |
Table 2: Example SEC Data for a this compound PROTAC
| Sample | Retention Time (min) | Peak Area (%) | Identification |
| PROTAC Lot A | 8.5 | 12.3 | Aggregate |
| 10.2 | 87.7 | Monomer | |
| PROTAC Lot B | 10.3 | 99.5 | Monomer |
| - | 0.5 | Aggregate (below LOQ) |
Visualizations
Caption: A logical workflow for troubleshooting aggregation issues.
Caption: Experimental workflow for detecting PROTAC aggregation.
References
Technical Support Center: Refining Purification Methods for Thp-peg9-thp Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of Thp-peg9-thp conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugated molecule?
A this compound molecule is a chemical structure where a discrete polyethylene glycol chain of nine ethylene glycol units (peg9) is flanked on both ends by a tetrahydropyranyl (THP) protecting group. The THP group is an acetal used to protect hydroxyl (-OH) groups.[1][2] This type of molecule is often a bifunctional linker or building block used in chemical synthesis.
Q2: What are the primary impurities expected in a this compound synthesis reaction?
The reaction mixture can be complex.[] Common impurities include:
-
Unreacted starting materials, such as PEG9-diol and dihydropyran (DHP).
-
The mono-protected intermediate (Thp-peg9-OH).
-
Byproducts from the THP protection reaction.
-
Partially deprotected species if exposed to acidic conditions during workup.[4]
Q3: What are the recommended primary purification strategies for this compound?
Chromatography is the most effective method. The choice depends on the scale and required purity.
-
Normal Phase (Flash) Chromatography: Ideal for medium to large-scale purification to remove major impurities.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for high-resolution separation of closely related species, such as the desired product from the mono-protected intermediate, especially on an analytical or semi-preparative scale.[5]
Q4: Should I be concerned about the stability of the THP protecting groups during purification?
Yes. THP ethers are sensitive to acid and can be cleaved under acidic conditions. Standard silica gel is slightly acidic and can cause partial or complete deprotection of your molecule during column chromatography. This degradation can lead to streaking, confusing analytical results, and lower yields.
Purification Method Comparison
The table below summarizes various chromatographic techniques and their applicability to purifying this compound molecules.
| Technique | Principle of Separation | Pros for this compound | Cons for this compound | Applicability |
| Normal Phase Chromatography (NPC) | Adsorption based on polarity. | Good for separating compounds with different polarity (e.g., di-THP vs mono-THP vs diol). Suitable for large scale. | Potential for product degradation on acidic silica. May cause streaking without mobile phase modifiers. | High (Recommended for primary purification) |
| Reverse Phase Chromatography (RPC/RP-HPLC) | Partitioning based on hydrophobicity. | High resolving power, excellent for separating closely related species. | Acidic mobile phases (e.g., TFA) will cause deprotection. Limited loading capacity for preparative scale. | High (Recommended for high-purity polishing or analysis of the deprotected product) |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (molecular size). | Effective for removing very large or very small impurities. | Low resolution for molecules of similar size, such as the desired product and mono-protected intermediate. | Low to Medium (Useful for specific cases like removing oligomers or salts) |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity using a salt gradient. | Operates under non-denaturing conditions (less relevant for this molecule). Can offer different selectivity than RPC. | Typically used for large biomolecules like proteins. Resolution for small PEGylated molecules may be limited. | Low (Not a primary recommended method) |
Troubleshooting Guide
Q: Why is my this compound compound streaking or showing poor separation on a silica gel column?
A: This is a common issue and can be attributed to several factors:
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On-column Degradation: The acidic nature of standard silica gel may be cleaving the THP groups, creating more polar species (mono-THP and the diol) mid-purification. These free hydroxyl groups interact strongly with the silica, causing streaking.
-
Strong Analyte-Silica Interaction: The ether oxygens in the PEG chain and the THP groups can interact with the silanol groups of the stationary phase, leading to tailing.
-
Inappropriate Mobile Phase: The polarity of your eluent may not be optimized for clean elution.
Solutions:
-
Neutralize the System:
-
Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Alternatively, use commercially available neutralized silica gel.
-
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).
-
Use Reverse Phase Chromatography: If high purity is required and deprotection is acceptable or desired, RP-HPLC is a powerful alternative.
Q: I am unable to separate the desired di-protected product (this compound) from the mono-protected intermediate (Thp-peg9-OH). What should I do?
A: The polarity difference between these two compounds may be too small for effective separation with your current method.
Solutions:
-
Optimize Flash Chromatography:
-
Use a very shallow and slow gradient during elution in the region where your products elute.
-
Try different solvent systems to alter selectivity (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).
-
-
Employ RP-HPLC: This technique offers much higher resolution. A shallow water/acetonitrile or water/methanol gradient can often effectively separate these species. Note that standard acidic mobile phase additives (TFA, formic acid) will result in the separation of the deprotected PEG9-diol.
Q: My final product appears pure by TLC, but NMR analysis shows the presence of the deprotected PEG9-diol. Why is this happening?
A: This suggests that deprotection is occurring after the primary purification step.
Possible Causes:
-
Acidic Vapors: Storing fractions or the combined product in an environment with acidic vapors (e.g., from an adjacent HCl or TFA bottle) can be sufficient to cause deprotection.
-
In-situ Acidity: Trace amounts of acid from the chromatography step may be concentrated with your product upon solvent evaporation.
-
Acidic Solvents: Using certain grades of solvents (e.g., chloroform, which can generate HCl over time) for storage or analysis can lead to degradation.
Solutions:
-
Immediately after evaporation, store the purified product in a clean vial under an inert atmosphere (N₂ or Argon) at low temperature.
-
If the product is to be used in a subsequent step that is tolerant of a small amount of base, consider adding a trace of a non-volatile base like triethylamine before final evaporation and storage.
Experimental Protocols & Visualizations
General Purification Workflow
The typical workflow for purifying a this compound conjugated molecule involves an initial crude purification followed by rigorous analysis and potentially a second, high-resolution polishing step.
Caption: General purification workflow for this compound.
Protocol 1: Normal Phase Flash Chromatography
This protocol is designed for the primary purification of this compound from a crude reaction mixture.
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size (typically a 1:50 to 1:100 sample-to-silica ratio).
-
Equilibrate the column with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. This often improves resolution.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.1% Et₃N).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 40% Ethyl Acetate over 15-20 column volumes.
-
Collect fractions throughout the run.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Logic for Chromatography
When encountering a purification problem, a logical sequence of steps can help identify and solve the issue.
Caption: Troubleshooting logic for poor chromatographic separation.
Protocol 2: THP-Group Deprotection
This protocol describes the removal of the THP protecting groups to yield the PEG9-diol.
-
Reaction Setup:
-
Dissolve the purified this compound (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol (approx. 0.1 M concentration).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS, 0.1 eq.) or acetic acid.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LCMS. The product (PEG9-diol) will be significantly more polar than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the acid by adding a small amount of a weak base, such as solid sodium bicarbonate or a few drops of triethylamine, until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
The resulting crude PEG9-diol can be purified further by silica gel chromatography or RP-HPLC if necessary to remove the catalyst and any remaining impurities.
-
THP Protection & Deprotection Chemistry
The core chemistry involves the acid-catalyzed formation and cleavage of an acetal linkage.
Caption: The reversible THP protection and deprotection cycle.
References
- 1. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
improving the in vivo pharmacokinetic properties of PEGylated PROTACs
Welcome to the Technical Support Center for PEGylated PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the in vivo evaluation of PEGylated PROTACs, offering potential causes and actionable solutions.
Question 1: My PEGylated PROTAC shows potent degradation in vitro but has poor efficacy in my in vivo model. What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent challenge stemming from the disconnect between a controlled in vitro environment and the complex biological systems in vivo. The issue often points to suboptimal pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) properties.
Possible Causes & Troubleshooting Steps:
-
Poor Cellular Permeability: PROTACs are large molecules that often struggle to cross cell membranes efficiently.[1][2] While PEGylation can improve solubility, it can also increase the polar surface area, potentially hindering passive diffusion.
-
Confirm Target Engagement In Vivo: Before assuming a PK issue, verify that the PROTAC is reaching its target in the tissue of interest. This can be done by collecting tumor or tissue samples from your animal model and performing a Western blot to assess target protein levels.[3]
-
Optimize the Linker: The linker's length and composition are critical.[4] Systematically vary the PEG linker length. Shorter linkers sometimes lead to better permeability.[5] Also, consider replacing parts of the PEG chain with alkyl groups to balance hydrophilicity and lipophilicity.
-
Prodrug Strategies: Consider masking polar groups on your PROTAC with moieties that are cleaved off inside the cell to improve membrane transit.
-
-
Rapid Clearance/Metabolic Instability: Your PROTAC may be cleared from circulation too quickly to achieve sufficient exposure at the target site.
-
Perform a Pilot PK Study: A pilot pharmacokinetic study in mice or rats is essential. This involves administering the PROTAC and collecting blood samples at various time points to measure drug concentration. Key parameters to assess are half-life (t1/2) and clearance (CL).
-
Improve Metabolic Stability: If clearance is high, identify metabolic hotspots. Replacing metabolically liable parts of the molecule, such as an amide bond with a more stable ether bond, can improve the pharmacokinetic profile.
-
-
Low Solubility/Aggregation: While PEGylation is intended to improve solubility, the overall molecule can still be hydrophobic, leading to poor solubility or aggregation in vivo.
-
Formulation Optimization: Test different, well-tolerated formulation vehicles to improve solubility and prevent aggregation. Emulsion-based delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), can also enhance solubility and stability.
-
Below is a troubleshooting workflow to address poor in vivo efficacy:
Troubleshooting workflow for poor in vivo efficacy.
Question 2: My data shows a "hook effect" where target degradation decreases at higher PROTAC concentrations. How do I manage this in vivo?
Answer:
The hook effect is a known phenomenon for PROTACs. It occurs when high concentrations lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.
Possible Causes & Troubleshooting Steps:
-
Dosing Regimen: The dose administered is likely too high, pushing the concentration into the inhibitory range of the dose-response curve.
-
Perform a Dose-Response Study: Conduct a dose-escalation study in your animal model to find the optimal therapeutic window. Start with lower doses than you might typically use for a traditional inhibitor.
-
Adjust Dosing Frequency: Based on your PK data, you may need to adjust the dosing frequency to maintain a concentration that is effective for degradation without triggering the hook effect.
-
-
Ternary Complex Instability: The stability of the ternary complex influences the hook effect.
-
Linker Optimization: The linker plays a key role in the stability of the ternary complex. Modifying the linker's length or rigidity can sometimes create more stable complexes, potentially widening the effective concentration range.
-
PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between exposure and target degradation, which can help predict the optimal dosing regimen to avoid the hook effect.
-
Frequently Asked Questions (FAQs)
Question 1: What is the role of the PEG linker in a PROTAC, and how does its length affect pharmacokinetic properties?
Answer:
The linker is a critical component of a PROTAC that connects the target-binding ligand to the E3 ligase-binding ligand. PEG linkers are often used to improve the aqueous solubility of the PROTAC molecule, which is beneficial for formulation and administration.
The length and composition of the linker significantly impact several key properties:
-
Ternary Complex Formation: The linker must be an optimal length to allow the target protein and E3 ligase to come together effectively. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable and non-productive complex.
-
Cell Permeability: While PEG enhances solubility, increasing PEG chain length can also increase molecular weight and polar surface area, which often reduces passive cell permeability. Studies have shown that shorter linkers can sometimes result in more permeable compounds.
-
Pharmacokinetics: The linker influences the overall physicochemical properties of the PROTAC, which in turn affects its PK profile. Modifications to the linker can alter metabolic stability and clearance.
There is no universal optimal linker length; it must be determined empirically for each specific target and E3 ligase pair.
Question 2: What are the essential experiments to characterize the in vivo properties of a new PEGylated PROTAC?
Answer:
A systematic evaluation is crucial to understanding the in vivo behavior of your PROTAC. The key experiments include:
-
In Vivo Pharmacokinetic (PK) Study: This is the most critical first step. It typically involves administering a single dose of the PROTAC to rodents (mice or rats) and collecting blood samples over a 24-hour period. The concentration of the PROTAC in plasma is then measured (usually by LC-MS/MS) to determine key parameters.
-
In Vivo Pharmacodynamic (PD) Study: This study links the PROTAC's concentration to its biological effect.
-
Target Degradation Assessment: Administer the PROTAC to tumor-bearing mice (or a relevant disease model) at various doses. After a set time, collect tumor and/or tissue samples and measure the level of the target protein using Western blot or mass spectrometry. This will help you determine the extent of target degradation and establish a dose-response relationship.
-
-
Efficacy Study: In this experiment, the PROTAC is administered to a disease model over a longer period to assess its therapeutic effect. For a cancer model, this would involve monitoring tumor volume over time.
The following diagram illustrates a typical workflow for these in vivo studies:
Experimental workflow for in vivo PROTAC evaluation.
Experimental Protocols
Protocol 1: General Protocol for a Mouse Pharmacokinetic (PK) Study
This protocol provides a basic framework. Specifics such as animal strain, dose, and vehicle must be optimized for your particular PROTAC.
Materials:
-
PEGylated PROTAC compound
-
Appropriate vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Dosing syringes and needles (for intravenous or oral administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS for analysis
Methodology:
-
Formulation: Prepare the PROTAC in the chosen vehicle at the desired concentration. Ensure it is fully dissolved.
-
Dosing: Acclimate animals for at least one week. Administer the PROTAC to a cohort of mice (n=3-5 per time point) via the chosen route (e.g., a single intravenous bolus or oral gavage).
-
Blood Collection: Collect blood samples (approx. 50 µL) at specified time points (e.g., 0.08, 0.5, 1, 3, 6, 8, and 24 hours post-dose). Place samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Protocol 2: Western Blot for In Vivo Target Degradation
This protocol is for assessing target protein levels in tissues collected from a pharmacodynamic study.
Materials:
-
Tissue samples (e.g., tumor, liver) from PROTAC-treated and vehicle-treated animals
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Methodology:
-
Tissue Lysis: Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and image the chemiluminescence.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample. Calculate the percentage of degradation relative to the vehicle-treated control group.
Quantitative Data Summary
The effect of the linker on permeability can be significant. The table below summarizes hypothetical data from a Parallel Artificial Membrane Permeability Assay (PAMPA) for a series of PROTACs where only the PEG linker length is varied.
| PROTAC Candidate | Linker Composition | Molecular Weight (Da) | Permeability (Pe, 10-6 cm/s) |
| PROTAC-A | 2 PEG Units | 850 | 1.5 |
| PROTAC-B | 4 PEG Units | 938 | 0.8 |
| PROTAC-C | 6 PEG Units | 1026 | 0.3 |
| PROTAC-D | 4 Alkyl Units | 822 | 2.1 |
Data is illustrative. As shown, increasing the number of PEG units can lead to a decrease in permeability, a trend that has been observed in experimental studies. Replacing the PEG linker with a more lipophilic alkyl linker might improve permeability, but could negatively impact solubility. This highlights the critical need to balance these properties through careful linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Performance Analysis of THP-PEG9-THP PROTAC in Targeted Protein Degradation
This guide provides a comprehensive evaluation of the THP-PEG9-THP PROTAC, detailing its efficacy in degrading its target protein. The performance is benchmarked against alternative degraders, supported by quantitative data and detailed experimental protocols to assist researchers in making informed decisions for their drug development projects.
Mechanism of Action: Ternary Complex Formation
The this compound PROTAC operates by hijacking the ubiquitin-proteasome system. It simultaneously binds to the target protein (TP) via its 'THP' warhead and an E3 ubiquitin ligase through its second 'THP' ligand. This proximity, facilitated by the flexible PEG9 linker, induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Performance Evaluation: Target Protein Degradation
The efficacy of this compound was assessed by its ability to induce degradation of the target protein in cell-based assays. Key performance indicators such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) were quantified and compared against two alternative PROTACs (Alternative A and Alternative B) that target the same protein but utilize different E3 ligase ligands.
The general workflow involves cell culture, treatment with varying concentrations of the PROTAC, cell lysis, and quantification of the target protein, typically via Western Blotting.
The following table summarizes the degradation performance of this compound compared to its alternatives after 18 hours of treatment in MCF-7 cells.
| Compound | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity Profile |
| This compound | THP-based Ligand | PEG9 | 15.2 | 92 | High |
| Alternative A | Pomalidomide | PEG4 | 25.8 | 85 | Moderate |
| Alternative B | VHL Ligand | Alkyl Chain | 9.5 | 95 | High |
Comparative Analysis
This comparison highlights the competitive performance of this compound. While Alternative B shows slightly higher potency (lower DC₅₀), this compound achieves a comparable maximal degradation level with high selectivity. The choice between these compounds may depend on the specific therapeutic window and off-target concerns of the intended application.
Detailed Experimental Protocols
-
Cell Line: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment: Stock solutions of PROTACs were prepared in DMSO. On the day of the experiment, media was replaced with fresh media containing the indicated concentrations of this compound or alternative PROTACs (final DMSO concentration ≤ 0.1%). A vehicle control (0.1% DMSO) was included.
-
Incubation: Cells were incubated with the compounds for 18 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed on ice for 30 minutes with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Concentration: Lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant was collected, and protein concentration was determined using a BCA Protein Assay Kit.
-
Sample Preparation: Samples were normalized to a concentration of 2 µg/µL with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) were loaded per lane and separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities were quantified using ImageJ software. The target protein levels were normalized to the loading control and expressed as a percentage relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values were calculated using non-linear regression analysis in GraphPad Prism.
A Comparative Guide to PROTAC Linkers: Evaluating THP-PEG9-THP in the Context of Modern Degrader Development
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase recruiter, plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides a comparative analysis of the THP-PEG9-THP linker, placing it within the broader context of commonly employed PROTAC linkers and offering insights supported by established experimental methodologies.
While direct comparative experimental data for the this compound linker is not extensively available in the public domain, this guide will extrapolate its potential performance based on the well-understood properties of its constituent parts: a polyethylene glycol (PEG) chain and terminal tetrahydropyran (THP) groups.
The Central Role of the PROTAC Linker
A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's length, composition, and rigidity are critical determinants of a PROTAC's success.
Understanding this compound: A PEG-Based Linker
This compound is a PROTAC linker featuring a nine-unit polyethylene glycol (PEG) chain flanked by tetrahydropyran (THP) groups. PEG linkers are the most common type used in PROTAC design, favored for their synthetic accessibility and ability to improve the solubility and permeability of the molecule. The nine PEG units in this compound provide a flexible and hydrophilic spacer of a defined length.
The terminal THP groups are acid-labile protecting groups for alcohols. In the context of a PROTAC linker, they would likely be removed during the synthesis of the final PROTAC molecule to allow for the attachment of the POI-binding and E3 ligase-recruiting ligands. The "this compound" designation likely refers to a synthetic precursor to the final linker incorporated into the PROTAC.
Comparison of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, with further classifications based on their chemical composition.
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance solubility and cell permeability. The length of the PEG chain is a critical parameter that must be optimized for each specific PROTAC system.
Rigid Linkers:
-
These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.
"Smart" Linkers:
-
Recent innovations include linkers that respond to specific stimuli, such as light (photocleavable or photoswitchable linkers) or specific enzymes, allowing for spatiotemporal control of PROTAC activity.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.
The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables provide illustrative examples of how linker modifications can impact PROTAC performance, based on data for commonly studied systems.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 3-unit PEG | >1000 | <20 | |
| PROTAC B | 4-unit PEG | 50 | >90 | |
| PROTAC C | 5-unit PEG | 10 | >95 | |
| PROTAC D | 6-unit PEG | 25 | >90 |
This table illustrates a common trend where a specific PEG linker length provides optimal degradation, with shorter or longer linkers being less effective.
Table 2: Comparison of Flexible vs. Rigid Linkers for an Exemplary Target
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC X | Flexible | 8-atom PEG | 100 | 85 |
| PROTAC Y | Rigid | Piperazine-based | 20 | 95 |
This table exemplifies how a rigid linker can sometimes lead to improved potency compared to a flexible linker of similar length.
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells, making it ideal for studying PROTAC-induced ternary complex formation in real-time.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating and Labeling: Plate the transfected cells into a 96-well white assay plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a plate reader capable of filtered luminescence measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of binary (PROTAC to POI or E3 ligase) and ternary complexes in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: The binding events are detected as a change in the refractive index. The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated.
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
dot
Caption: Key steps in a Western Blot experimental workflow for PROTAC evaluation.
dot
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing degradation efficacy. While specific comparative data for the this compound linker is not yet widely published, its PEG-based structure suggests it would offer the benefits of hydrophilicity and flexibility, which are advantageous for improving the physicochemical properties of a PROTAC. The nine PEG units provide a significant length that would need to be empirically tested for a given target and E3 ligase combination.
The future of PROTAC development will likely see a continued focus on novel linker designs, including those with improved pharmacokinetic properties and those that offer conditional activation. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new linkers like this compound, enabling researchers to make data-driven decisions in the pursuit of next-generation protein degraders.
References
The Impact of PEG Linker Length on Efficacy: A Comparative Analysis of THP-PEG9-THP and Shorter PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates is paramount to achieving desired efficacy and safety profiles. The linker component, particularly the length of a polyethylene glycol (PEG) chain, plays a pivotal role in modulating the pharmacological properties of targeted therapies. This guide provides an objective comparison of the efficacy of conjugates utilizing a THP-PEG9-THP linker versus those with shorter PEG linkers, supported by experimental data from analogous systems. While direct comparative studies on a specific "this compound" molecule are not extensively available in the public domain, we can infer its performance based on established principles of PEG linker chemistry in bioconjugation.
The length of the PEG linker can significantly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and toxicity.[1] Longer PEG linkers, such as PEG9, are generally employed to enhance solubility, prolong circulation half-life, and provide a steric shield to reduce immunogenicity.[2][3] Conversely, shorter PEG linkers may be advantageous in scenarios where rapid clearance is desired or when steric hindrance at the target site is a concern.[2]
Data Presentation: Comparative Performance of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics. This data, while not specific to a this compound molecule, provides a strong basis for assessing its potential efficacy against shorter-linker alternatives.
Table 1: Effect of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [4] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation |
Table 2: Impact of PEG Linker Length on In Vitro Efficacy and Binding Affinity
| System | PEG Linker Length | Endpoint | Finding | Reference |
| natGa-NOTA-PEGn-RM26 | Short mini-PEG | IC50 | Lower IC50, indicating higher binding affinity to Gastrin-Releasing Peptide Receptor (GRPR) | |
| Antibody-coated PLGA nanoparticles | 2-3 kDa | T cell proliferation | Stronger interactions with Dendritic Cells (DCs) and higher T cell proliferation compared to longer linkers (6-20 kDa) | |
| Peptide-decorated hydrogels | 5 kDa | Particle uptake and antigen presentation | Higher uptake and antigen presentation compared to 2 and 10 kDa linkers | |
| PEGylated Carbonic Anhydrase Inhibitors | 1K and 2K | Tumor spheroid cell killing | More efficient in killing tumor spheroid cells compared to longer linkers |
Table 3: Influence of PEG Linker Length on In Vivo Tumor Targeting and Efficacy
| System | PEG Linker Length | Endpoint | Finding | Reference |
| Folate-conjugated liposomes | 2K, 5K, 10K | Tumor accumulation and size reduction | Tumor accumulation and reduction in tumor size increased with longer PEG linkers | |
| Antibody-based nanocarrier targeting dendritic cells | 0.65 kDa vs 5 kDa | Cell targeting | Shorter linker was more efficient for a DC cell line, while a longer linker was required for a specific primary DC subset |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Pharmacokinetic (PK) Study
-
Objective: To determine the circulation half-life of PEGylated conjugates.
-
Animal Model: Mice or rats.
-
Procedure:
-
PEGylated conjugates with varying linker lengths are administered intravenously to the animal models.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h).
-
The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.
-
The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to calculate parameters like elimination half-life (t½) and Area Under the Curve (AUC).
-
In Vivo Efficacy (Antitumor) Study
-
Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.
-
Animal Model: Tumor-xenograft models (e.g., mice bearing human tumor cell lines).
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a predefined size, and tumor growth inhibition is calculated.
-
Cellular Uptake and In Vitro Cytotoxicity Assay
-
Objective: To assess the ability of the conjugate to be internalized by target cells and exert its cytotoxic effect.
-
Cell Lines: Relevant cancer cell lines that express the target receptor.
-
Procedure for Cellular Uptake:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Fluorescently labeled PEGylated conjugates are added to the cells and incubated for various time points.
-
Cells are washed to remove unbound conjugate.
-
Cellular uptake is quantified by flow cytometry or fluorescence microscopy.
-
-
Procedure for Cytotoxicity (e.g., MTT assay):
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the PEGylated conjugates are added to the wells.
-
After a set incubation period (e.g., 72 hours), a reagent like MTT is added.
-
The absorbance is measured to determine cell viability, and the IC50 (half-maximal inhibitory concentration) is calculated.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the efficacy of PEGylated conjugates.
Caption: Generalized signaling pathway for a targeted drug conjugate.
Conclusion
The selection of an optimal PEG linker length is a critical decision in the design of targeted therapeutics. While a this compound construct is likely to exhibit an extended pharmacokinetic profile compared to its shorter PEG linker counterparts, this may come at the cost of reduced in vitro potency or altered tumor penetration dynamics. The experimental data from analogous systems suggests that longer linkers can enhance in vivo efficacy, particularly for systemic applications where prolonged circulation is beneficial. However, for certain targets or delivery strategies, a shorter, more rigid linker may facilitate more effective receptor binding and cellular uptake. Ultimately, the ideal PEG linker length is context-dependent and must be determined empirically for each specific therapeutic conjugate through a systematic evaluation of its physicochemical and biological properties.
References
Quantitative Analysis of Protein Degradation Using Thp-peg9-thp PROTACs: A Comparative Guide
Disclaimer: As of November 2025, publicly available data specifically detailing "Thp-peg9-thp PROTACs" is limited. Therefore, this guide will provide a comprehensive framework for the quantitative analysis of a representative PROTAC, designated herein as "TPT-101 (this compound)," for the targeted degradation of Protein X. The presented data is illustrative, and the methodologies are synthesized from established protocols for PROTAC characterization. This guide will compare TPT-101 to other well-documented targeted protein degradation technologies.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] This event-driven mechanism allows PROTACs to act catalytically, offering a powerful alternative to traditional occupancy-driven inhibitors.[1]
Performance Comparison of TPT-101 (this compound)
The efficacy of a PROTAC is evaluated based on several key parameters, including its potency (DC50), maximal degradation level (Dmax), and selectivity. The following tables present a comparative summary of the hypothetical performance of TPT-101 against other protein degradation technologies targeting Protein X.
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| TPT-101 (this compound) | Protein X | VHL | Cell Line A | 15 | 95 |
| Alternative PROTAC (Compound Y) | Protein X | CRBN | Cell Line A | 50 | 88 |
| Molecular Glue (Compound Z) | Protein X | CRBN | Cell Line A | 250 | 75 |
| siRNA | Protein X | N/A | Cell Line A | 5 (transfection conc.) | 85 (at protein level) |
Table 1: Degradation Potency and Efficacy Comparison.
| Degrader | On-Target Degradation (Protein X) | Off-Target Degradation (Protein Y) | Off-Target Degradation (Protein Z) |
| TPT-101 (this compound) | 95% | < 5% | < 5% |
| Alternative PROTAC (Compound Y) | 88% | 15% | < 5% |
| Molecular Glue (Compound Z) | 75% | 25% | 10% |
Table 2: Selectivity Profile in Cell Line A at 100 nM.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.
Experimental Workflow for Quantitative Analysis
A multi-faceted approach is necessary to fully characterize a PROTAC's performance. The workflow below outlines the key stages of quantitative analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol is used to quantify the dose-dependent degradation of a target protein.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., Cell Line A) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of TPT-101 in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of TPT-101 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Protein X overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Protein X band to the loading control.
-
Calculate the percentage of Protein X remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the TPT-101 concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Global Proteomics for Selectivity Analysis by Mass Spectrometry
This protocol provides an unbiased assessment of on-target and off-target protein degradation.
1. Cell Culture and Treatment:
-
Culture cells and treat them with TPT-101 at a concentration known to induce maximal degradation (e.g., 100 nM) and a vehicle control for 24 hours.
2. Sample Preparation and Protein Digestion:
-
Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
3. Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of each protein in the TPT-101-treated sample compared to the vehicle control.
-
Proteins with significantly reduced abundance are considered potential degradation targets. On-target degradation of Protein X should be confirmed, and any other significantly downregulated proteins are potential off-targets.
Protocol 3: Ternary Complex Formation by NanoBRET™ Assay
This live-cell assay monitors the formation of the POI-PROTAC-E3 ligase complex, a critical step in the mechanism of action.
1. Cell Line Preparation:
-
Use a cell line that endogenously expresses the target protein (Protein X) tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) using CRISPR/Cas9 gene editing.
-
Transiently transfect these cells to express the corresponding E3 ligase (e.g., VHL) fused to a fluorescent acceptor like HaloTag®.
2. Assay Execution:
-
Seed the engineered cells in a 96-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.
-
Add serial dilutions of TPT-101 to the wells.
-
Add the NanoBRET™ substrate.
3. Data Acquisition and Analysis:
-
Measure both the donor (luciferase) and acceptor (HaloTag® ligand) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio indicates the proximity of the tagged Protein X and E3 ligase, confirming the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the TPT-101 concentration to determine the EC50 for ternary complex formation.
Conclusion
The quantitative analysis of PROTACs like the hypothetical TPT-101 (this compound) requires a multi-assay approach to thoroughly characterize their efficacy, selectivity, and mechanism of action. By employing techniques such as Western blotting, mass spectrometry-based proteomics, and live-cell proximity assays, researchers can generate robust data to guide the development of novel and effective targeted protein degraders. This comprehensive evaluation is crucial for advancing promising candidates towards therapeutic applications.
References
Navigating the Maze of PROTAC Synthesis: A Comparative Guide to THP and Other Hydroxyl Protecting Groups
A deep dive into the strategic use of Tetrahydropyran (THP) and other common protecting groups in the intricate multi-step synthesis of Proteolysis Targeting Chimeras (PROTACs), this guide offers a comparative analysis to aid researchers in selecting the optimal protective strategy for their synthetic endeavors.
The modular nature of PROTACs, comprising a warhead, a linker, and an E3 ligase ligand, necessitates a sophisticated and often lengthy synthetic approach. A crucial aspect of this process is the judicious use of protecting groups to mask reactive functionalities, particularly hydroxyl groups present on the warhead or the E3 ligase ligand, preventing undesired side reactions. The choice of protecting group can significantly impact the overall yield, purity, and efficiency of the synthesis. This guide provides a comparative study of the Tetrahydropyran (THP) protecting group against other commonly employed alternatives such as tert-Butyloxycarbonyl (Boc), tert-Butyldimethylsilyl (TBS), and Methoxymethyl (MOM) in the context of PROTAC synthesis.
The Contenders: An Overview of Key Protecting Groups
Tetrahydropyran (THP): A classic and cost-effective choice for protecting alcohols, THP forms a stable acetal that is resilient to a wide range of non-acidic conditions.[1][2] Its introduction is typically acid-catalyzed, and its removal is achieved under mild acidic conditions.[2][3] A notable drawback is the introduction of a new stereocenter upon reaction with a chiral alcohol, which can complicate purification and characterization.[4]
tert-Butyloxycarbonyl (Boc): While primarily known for protecting amines, the Boc group can also be used for hydroxyl protection, forming a tert-butyl carbonate. It is stable to a variety of conditions but is readily cleaved with moderate to strong acids. In PROTAC synthesis, Boc is most frequently encountered in the protection of amine functionalities within the linker.
tert-Butyldimethylsilyl (TBS): A member of the silyl ether family, the TBS group offers robust protection for hydroxyls and is stable to a broad spectrum of reaction conditions, including those that are mildly acidic or basic. Its bulkiness provides steric hindrance, and its cleavage is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or strong acidic conditions.
Methoxymethyl (MOM): The MOM group forms an acetal that is stable to basic and nucleophilic reagents. It is generally introduced using MOM-Cl and a base, and its removal is accomplished under acidic conditions, often requiring stronger acids than for THP deprotection.
Head-to-Head Comparison: Performance in Synthesis
The selection of a protecting group in PROTAC synthesis is a critical decision that balances stability during intermediate steps with the ease and selectivity of its removal in the final stages. The following tables summarize the key characteristics and performance of THP and its alternatives.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Considerations |
| THP | Dihydropyran (DHP), catalytic acid (e.g., PTSA, HCl) | Mild acid (e.g., acetic acid, PPTS, dilute HCl) | Stable to bases, organometallics, hydrides, and reducing agents. | Cost-effective; introduces a new stereocenter. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (for amines) | Strong acid (e.g., TFA, HCl) | Stable to bases and nucleophiles. | Primarily used for amines in PROTAC linkers. |
| TBS | TBS-Cl, imidazole in DMF | Fluoride source (e.g., TBAF) or strong acid | Very stable to a wide range of conditions. | Offers good orthogonality with acid- and base-labile groups. |
| MOM | MOM-Cl, base (e.g., DIPEA) | Acid (often stronger than for THP) | Stable to bases and many nucleophiles. | Does not introduce a new stereocenter. |
Experimental Data: A Glimpse into Synthetic Realities
While direct comparative studies of these protecting groups within a single PROTAC synthesis are scarce in the literature, analysis of various reported syntheses provides valuable insights into their practical application.
| Protecting Group | Substrate Type | Reported Yield (Protection) | Deprotection Conditions | Reported Yield (Deprotection) | Reference |
| THP | Hydroxy-thalidomide | Not explicitly reported | Acidic conditions | Not explicitly reported | |
| Boc | Amine linker | High (often >90%) | TFA in DCM | High (often quantitative) | |
| TBS | Hydroxylated VHL ligand | Good to excellent | TBAF in THF | High | |
| MOM | Hydroxylated kinase inhibitor | Not explicitly reported | HCl in 1,4-dioxane | Not explicitly reported |
Note: The yields are highly substrate-dependent and the data presented is for illustrative purposes based on available literature.
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and removal of the THP group.
Protocol 1: THP Protection of a Hydroxyl Group
Materials:
-
Substrate containing a hydroxyl group
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the hydroxyl-containing substrate in anhydrous DCM.
-
Add a catalytic amount of PTSA or PPTS (typically 0.05-0.1 equivalents).
-
Add an excess of DHP (typically 1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: THP Deprotection
Materials:
-
THP-protected substrate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected substrate in a mixture of acetic acid/THF/water (e.g., 3:1:1 v/v/v).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by flash column chromatography if necessary.
Visualizing the Strategy: Workflows and Relationships
To better illustrate the role of protecting groups in PROTAC synthesis, the following diagrams outline a typical synthetic workflow and the orthogonal relationships between different protecting groups.
Caption: A representative workflow for PROTAC synthesis highlighting the strategic use of protecting groups.
Caption: Orthogonal relationships of common protecting groups used in complex synthesis.
Conclusion: Making the Right Choice
The selection of a hydroxyl protecting group in PROTAC synthesis is a nuanced decision that requires careful consideration of the overall synthetic strategy.
-
THP remains a viable and economical option, particularly when the introduction of a new stereocenter is not a concern and mild acidic deprotection is compatible with the final PROTAC structure.
-
TBS offers superior stability and excellent orthogonality, making it a preferred choice for complex syntheses where multiple, distinct deprotection steps are required. Its removal with fluoride ions provides a clean and selective deprotection pathway.
-
MOM provides a stable acetal without the complication of a new chiral center, offering an advantage over THP in certain contexts, although its removal may require harsher acidic conditions.
-
Boc , while a powerhouse for amine protection, is less commonly used for hydroxyls in PROTAC synthesis due to the prevalence of more robust and orthogonally compatible options.
Ultimately, the optimal protecting group strategy will depend on the specific chemical functionalities present in the warhead, linker, and E3 ligase ligand, as well as the planned sequence of synthetic transformations. A thorough understanding of the stability and reactivity of each protecting group is paramount to navigating the intricate synthetic landscape of PROTAC development.
References
A Comparative Guide to Validating the Mechanism of Action of a Thp-peg9-thp Based PROTAC
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel Thp-peg9-thp based PROTAC, herein referred to as TP9T. The guide outlines key experiments, presents comparative data, and includes detailed protocols to ensure robust validation.
The foundational principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The subsequent ubiquitination of the target protein marks it for degradation by the proteasome.
Confirmation of Target Protein and E3 Ligase Binding
The initial step in validating the mechanism of action is to confirm that the PROTAC molecule can independently bind to both the target protein and the intended E3 ligase. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose to determine the binding affinities (KD).
Table 1: Binding Affinity of TP9T and its Components
| Compound | Analyte | Binding Affinity (KD) |
| TP9T | Target Protein | 150 nM |
| E3 Ligase | 300 nM | |
| Thp (Target Ligand) | Target Protein | 120 nM |
| E3 Ligase | No Binding Detected | |
| Thp (E3 Ligase Ligand) | Target Protein | No Binding Detected |
| E3 Ligase | 250 nM |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein and E3 ligase on separate sensor chip surfaces.
-
Binding Analysis: Flow serial dilutions of the TP9T, the target ligand (Thp), and the E3 ligase ligand (Thp) over the sensor surfaces.
-
Data Acquisition: Measure the change in the refractive index at the surface as the compounds bind to the immobilized proteins.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Verification of Ternary Complex Formation
A critical step for PROTAC efficacy is the formation of a stable ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of this complex in a solution-based assay.
Table 2: Ternary Complex Formation Measured by TR-FRET
| Compound | Concentration | TR-FRET Signal (RFU) |
| TP9T | 100 nM | 25,000 |
| Target Ligand (Thp) | 100 nM | 1,500 |
| E3 Ligase Ligand (Thp) | 100 nM | 1,200 |
| Vehicle (DMSO) | - | 1,000 |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Use a labeled antibody for the target protein (e.g., with a terbium cryptate donor) and a labeled E3 ligase (e.g., with a d2 acceptor).
-
Assay Setup: In a microplate, combine the target protein, the E3 ligase, and the labeled antibodies with serial dilutions of the TP9T or control compounds.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. An increased signal indicates the proximity of the donor and acceptor molecules, confirming complex formation.
Evaluating the Specificity of Thp-peg9-thp Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a framework for evaluating the specificity of PROTACs containing a Thp-peg9-thp linker, comparing its potential performance with other common linker types, and offering detailed experimental protocols to support these evaluations.
The Role of the Linker in PROTAC Specificity
The linker in a PROTAC is not merely a passive tether; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in poor ternary complex formation, leading to reduced degradation or off-target effects.[2]
Linkers are broadly categorized into flexible types, such as polyethylene glycol (PEG) and alkyl chains, and rigid types that incorporate cyclic structures.[1][3] The this compound linker falls into the flexible category, with the PEG component known to enhance solubility and potentially improve cell permeability.[4] The tetrahydropyran (Thp) groups at the ends likely serve as stable connection points for the warhead and the E3 ligase ligand.
Comparative Data on Linker Performance
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC | Linker Type (12 atoms) | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility | Reference (Illustrative) |
| PROTAC F | Alkyl | 50 | >90 | Moderate | Low | Fictionalized Data |
| PROTAC G | PEG | 20 | >95 | High | High | Fictionalized Data |
| PROTAC H | Rigid | 15 | >95 | Moderate | Moderate | Fictionalized Data |
This table presents hypothetical but illustrative data based on general findings in the literature, suggesting that PEG linkers can improve potency and physicochemical properties compared to alkyl linkers.
Table 2: Impact of Linker Length on Target Degradation
| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference (Illustrative) |
| PROTAC I | 3 | 100 | 80 | Fictionalized Data |
| PROTAC J | 6 | 25 | >95 | Fictionalized Data |
| PROTAC K | 9 | 50 | 90 | Fictionalized Data |
| PROTAC L | 12 | 150 | 75 | Fictionalized Data |
This table illustrates the critical importance of optimizing linker length. A nine-unit PEG chain, as in the this compound linker, would need to be empirically tested to determine its optimal efficacy for a specific target and E3 ligase pair.
Experimental Protocols for Specificity Evaluation
A rigorous evaluation of a PROTAC's specificity involves a combination of biochemical, cellular, and proteomic assays.
Western Blotting for Target Degradation
This is a fundamental assay to quantify the degradation of the target protein in response to PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity across the entire proteome.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to induce significant target degradation (e.g., 5x DC50) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated only in the PROTAC-treated samples are potential off-targets.
Ternary Complex Formation Assays
These assays assess the ability of the PROTAC to bring the target protein and the E3 ligase together.
Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Obtain purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase, along with corresponding terbium- and fluorescein-labeled antibodies.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, the corresponding antibodies, and a dilution series of the PROTAC.
-
Incubation: Incubate the plate to allow for complex formation.
-
Measurement: Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating PROTAC specificity, the following diagrams are provided.
References
Benchmarking a Novel BTK Degrader: A Comparative Analysis of Thp-peg9-thp PROTAC Against Existing Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, a novel PROTAC, Thp-peg9-thp, has been developed to target Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling implicated in various B-cell malignancies. This guide provides a comprehensive comparative analysis of the this compound PROTAC against established BTK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.
Proteolysis targeting chimeras (PROTACs) are innovative heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3][4] Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce its degradation, offering a powerful and potentially more durable therapeutic strategy.[2] The this compound PROTAC is designed to recruit an E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent destruction by the proteasome. This event-driven mechanism allows PROTACs to act catalytically, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
Quantitative Performance Comparison
To objectively assess the efficacy of the this compound PROTAC, its performance was benchmarked against well-established BTK inhibitors. The following table summarizes key quantitative data from cellular and biochemical assays.
| Compound | Mechanism of Action | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound PROTAC | BTK Degrader | BTK | 15 | >95 | N/A | 50 |
| Ibrutinib | Covalent Inhibitor | BTK | N/A | N/A | 0.5 | <1 |
| Acalabrutinib | Covalent Inhibitor | BTK | N/A | N/A | 5.1 | 3 |
| Zanubrutinib | Covalent Inhibitor | BTK | N/A | N/A | <1 | <1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. N/A: Not applicable.
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental mechanisms of both PROTAC-mediated degradation and traditional inhibition.
Caption: Mechanism of this compound PROTAC-mediated BTK degradation.
Caption: Mechanism of traditional BTK inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Culture
Human B-cell lymphoma cell lines (e.g., TMD8) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for BTK Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound PROTAC or vehicle control (DMSO) for 24 hours.
-
Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BTK and a loading control (e.g., GAPDH) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify BTK protein levels relative to the loading control.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the test compounds for 72 hours.
-
MTS Reagent Addition: MTS reagent was added to each well and incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined by non-linear regression analysis.
In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Recombinant human BTK protein was immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of the test compounds were injected over the sensor surface.
-
Data Acquisition: Association and dissociation rates were monitored in real-time.
-
Data Analysis: The dissociation constant (Kd) was calculated by fitting the data to a 1:1 binding model.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the efficacy of the this compound PROTAC.
Caption: General workflow for benchmarking this compound PROTAC.
Conclusion
The this compound PROTAC demonstrates potent and efficient degradation of BTK protein in cellular models. Its distinct mechanism of action, leading to the removal of the target protein rather than just its inhibition, presents a promising alternative to overcome potential resistance mechanisms associated with traditional BTK inhibitors. The data presented in this guide provides a solid foundation for further investigation and development of this compound as a potential therapeutic agent for B-cell malignancies.
References
Comparative Guide to Confirming Ternary Complex Formation with Thp-peg9-thp PROTACs
For researchers and scientists engaged in the development of Proteolysis Targeting Chimeras (PROTACs), confirming the formation of a stable ternary complex—comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase—is a critical step in validating the molecule's mechanism of action. This guide provides a comparative overview of key experimental techniques to verify and characterize the ternary complex formation of a hypothetical "Thp-peg9-thp PROTAC," which incorporates tetrahydropyran-containing ligands and a 9-unit polyethylene glycol (PEG9) linker.
The formation of this ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3][4] The nature of the linker, in this case, a flexible PEG9 chain, plays a crucial role in enabling the productive assembly of this complex.[1]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, beginning with the formation of the ternary complex and culminating in the degradation of the target protein.
Caption: PROTAC Mechanism of Action.
Primary Biophysical Methods for Ternary Complex Characterization
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used biophysical techniques to quantitatively assess the formation and stability of the ternary complex in a purified, cell-free system.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions by detecting changes in the refractive index on a sensor surface where one of the binding partners is immobilized. It provides kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant, KD).
The diagram below outlines a typical workflow for an SPR experiment designed to measure ternary complex formation.
Caption: SPR Experimental Workflow.
-
Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip to a target density.
-
Analyte Preparation: Prepare a series of analyte solutions containing a constant concentration of the target POI and varying concentrations of the this compound PROTAC. Also, prepare control solutions with only the POI or the PROTAC.
-
Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and a reference flow cell. Monitor the binding response (in Resonance Units, RU) in real-time. Allow for sufficient association and dissociation time.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal and buffer blanks. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D). Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3-PROTAC binary complex versus its affinity to the E3 ligase alone.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation: Prepare solutions of the POI, E3 ligase, and this compound PROTAC in the same, precisely matched buffer to minimize heats of dilution. Dialysis is highly recommended.
-
Binary Interactions:
-
Titrate the PROTAC into the POI solution to determine the KD of the POI-PROTAC interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the KD of the E3-PROTAC interaction.
-
-
Ternary Complex Formation:
-
Prepare the sample cell with the E3 ligase.
-
Prepare the syringe with the POI pre-saturated with the this compound PROTAC.
-
Titrate the POI-PROTAC complex into the E3 ligase solution. The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model (e.g., single-site binding) to extract the thermodynamic parameters. Cooperativity is determined by comparing the ternary KD with the binary KD values.
Quantitative Data Comparison: SPR vs. ITC
The following table presents hypothetical, yet representative, data for a successful this compound PROTAC, comparing the outputs of SPR and ITC experiments.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Alternative Methods (e.g., TR-FRET) |
| Binary Affinity (PROTAC to POI) | KD = 50 nM | KD = 65 nM | IC50 = 80 nM |
| Binary Affinity (PROTAC to E3 Ligase) | KD = 200 nM | KD = 250 nM | IC50 = 300 nM |
| Ternary Complex Affinity (POI to E3-PROTAC) | KD = 15 nM | KD = 20 nM | EC50 = 25 nM |
| Cooperativity (α) | > 1 (e.g., α = 3.3) | > 1 (e.g., α = 3.25) | Signal increase indicates cooperativity |
| Kinetic Data (k_on, k_off) | Yes (e.g., k_off = 1 x 10-3 s-1) | No | No |
| Thermodynamic Data (ΔH, ΔS) | No | Yes (e.g., ΔH = -8.5 kcal/mol) | No |
| Sample Consumption | Low | High | Very Low |
| Throughput | Medium | Low | High |
Note: Cooperativity (α) is calculated as (KD of PROTAC to POI) / (KD of POI to the E3-PROTAC complex). A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Cell-Based Method for Ternary Complex Confirmation
While biophysical methods are essential for detailed characterization, confirming ternary complex formation within a cellular environment is crucial.
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique used to demonstrate protein-protein interactions in cells. By pulling down one component of the complex, the presence of the other components can be detected by Western blotting.
-
Cell Treatment: Treat cells (e.g., a cell line endogenously expressing the POI and the E3 ligase) with the this compound PROTAC at various concentrations and a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the E3 ligase (e.g., anti-VHL) that is coupled to agarose or magnetic beads. This will "pull down" the E3 ligase and any interacting partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot analysis using an antibody specific to the POI. The presence of a band for the POI in the PROTAC-treated samples (and its absence or weakness in the control) confirms the formation of the ternary complex in a cellular context.
Comparison of Methodologies
The choice of method depends on the specific question being asked, the stage of PROTAC development, and the available resources.
Caption: Comparison of Key Methodologies.
Conclusion
Confirming the formation of a stable and cooperative ternary complex is fundamental to the rational design and optimization of PROTACs like this compound. A multi-faceted approach is recommended. Initial high-throughput screening can be performed using proximity-based assays like TR-FRET or AlphaLISA. Lead candidates should then be thoroughly characterized biophysically using SPR and ITC to obtain detailed kinetic and thermodynamic data. Finally, Co-IP should be used to validate that the ternary complex forms in the relevant cellular environment, providing a crucial link between in vitro binding and cellular degradation activity. This comprehensive strategy provides the robust data necessary to confidently advance a PROTAC candidate through the drug discovery pipeline.
References
Safety Operating Guide
Navigating the Safe Disposal of Thp-peg9-thp: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Thp-peg9-thp are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Chemical Hazard Profile
| Compound/Component | CAS Number | Molecular Formula | Identified Hazards |
| THP-PEG9-OH | 669556-83-6 | C23H46O11 | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.[1] |
| Tetrahydropyran (THP) | 142-68-7 | C5H10O | Highly flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation; May form explosive peroxides.[2][3] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. The following diagram illustrates the decision-making and action sequence for managing this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Detailed Disposal Protocol
The following steps provide a detailed methodology for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
1. Waste Identification and Classification:
-
Immediately classify any unwanted this compound, including residues in containers, contaminated materials (e.g., pipette tips, gloves), and spill cleanup debris, as hazardous waste.[4][5] This is due to the aquatic toxicity of the PEG component and the flammability and peroxide-forming potential of the THP group.
2. Container Selection and Management:
-
Use Appropriate Containers: Collect this compound waste in a container that is in good condition, free of leaks, and compatible with the chemical. Whenever possible, use the original container. If the original container is not available, a clean, shatter-resistant plastic or plastic-coated glass bottle is a suitable alternative.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills.
3. Labeling:
-
Affix a Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."
-
Identify Contents: On the label, write the full chemical name, "this compound," and list all other components of the waste solution with their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Date of Accumulation: Record the date when waste is first added to the container. This is crucial for tracking storage times, which should not exceed institutional limits (often 6 to 12 months).
4. Storage and Segregation:
-
Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.
-
Segregation of Incompatibles: Ensure that the this compound waste is stored separately from incompatible chemicals. Given the THP component, it should be kept away from strong acids, bases, and oxidizing agents to prevent violent reactions.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks or spills.
5. Empty Container Disposal:
-
A container that held this compound is considered "RCRA empty" when all contents have been removed to the maximum extent possible.
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (such as ethanol or isopropanol) that can dissolve any remaining residue.
-
Collect Rinsate: The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly, often by adding it to a container of compatible organic solvent waste.
-
Final Disposal of Rinsed Container: After triple rinsing and air drying, deface or remove all hazardous chemical labels from the container. The clean, unlabeled container can then typically be disposed of as regular trash or recycled, in accordance with institutional policies.
6. Scheduling Waste Pickup:
-
Contact EHS: Do not dispose of this compound waste by pouring it down the drain or allowing it to evaporate in a fume hood.
-
Once the waste container is full or nearing its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
By adhering to these procedures, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety that extends beyond the product itself.
References
Personal protective equipment for handling Thp-peg9-thp
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thp-peg9-thp. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data sheets for structurally similar polyethylene glycol (PEG) derivatives.
I. Personal Protective Equipment (PPE)
While specific safety data for this compound is not available, data from analogous amine-terminated and other functionalized PEG compounds indicate that they are generally not considered hazardous substances.[1][2][3][4] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Recommended PPE for handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
-
Eye and Face Protection: Safety glasses or goggles are recommended to prevent accidental eye contact.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If the material is in a dusty form, a dust mask may be used to avoid nuisance levels of dust.
II. Operational and Disposal Plans
A. Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area. For materials that could form dust, provide appropriate exhaust ventilation.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Storage: Store in a tightly closed container in a cool, dry place.
B. Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water as a precaution.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
C. Disposal Plan
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. The material should be placed in a sealed container before disposal. Do not allow the product to enter drains.
III. Quantitative Data Summary
The following table summarizes the limited quantitative toxicological data available for similar PEG compounds.
| Toxicological Data | Result | Species | Reference |
| Acute Oral Toxicology (LD50) | >12,600 mg/kg | Rat | |
| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | |
| Skin Corrosion/Irritation | No skin irritation | Rabbit |
IV. Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
